molecular formula C12H16N2 B8808247 4-(Dimethylamino)-2-phenylbutyronitrile CAS No. 50599-78-5

4-(Dimethylamino)-2-phenylbutyronitrile

Cat. No.: B8808247
CAS No.: 50599-78-5
M. Wt: 188.27 g/mol
InChI Key: SKQMIWWQYUSWFP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5) is an organic compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol [ ]. This compound features a unique structure comprising a dimethylamino group and a phenyl group attached to a butyronitrile backbone, which provides distinct reactivity patterns valuable in advanced synthetic pathways [ ]. Its predicted physical properties include a boiling point of 130 °C at 4 Torr and a density of 0.992±0.06 g/cm³ [ ]. The primary research value of 4-(Dimethylamino)-2-phenylbutyronitrile lies in its role as a key synthetic intermediate. It is notably involved in the preparation of the methadone precursor 2,2-diphenyl-4-(dimethylamino)-pentane nitrile [ ]. Furthermore, its molecular structure, characterized by a nitrile functional group and the basicity of the dimethylamino group, makes it a versatile building block in organic synthesis [ ]. The compound can undergo characteristic reactions such as nucleophilic addition at the nitrile group, which can lead to the formation of amines or carboxylic acids upon hydrolysis, and reduction to form corresponding amines or alcohols using agents like lithium aluminum hydride [ ]. A common synthesis route typically begins with propiophenone, sodium cyanide, and dimethylamine in an organic solvent under controlled conditions [ ]. According to GHS hazard statements, this compound causes serious eye irritation (H319) [ ]. This product is intended for research purposes only and is strictly not designed for human therapeutic applications or veterinary use [ ].

Properties

CAS No.

50599-78-5

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-(dimethylamino)-2-phenylbutanenitrile

InChI

InChI=1S/C12H16N2/c1-14(2)9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3

InChI Key

SKQMIWWQYUSWFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C#N)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 4-(Dimethylamino)-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Dimethylamino)-2-phenylbutyronitrile

Abstract: This technical guide provides a comprehensive overview of 4-(Dimethylamino)-2-phenylbutyronitrile, a key chemical intermediate. It delves into its chemical structure, molecular properties, and synthesis, offering valuable insights for researchers, scientists, and professionals in drug development and chemical manufacturing. This document is designed to be a self-contained resource, grounded in authoritative data to ensure scientific integrity.

Introduction and Chemical Identity

4-(Dimethylamino)-2-phenylbutyronitrile, also known by its IUPAC name 4-(dimethylamino)-2-phenylbutanenitrile, is a tertiary amine and a nitrile-containing organic compound.[1] Its unique bifunctional nature, incorporating a phenylacetonitrile moiety and a dimethylaminoethyl side chain, makes it a valuable precursor in the synthesis of various organic molecules. Understanding its fundamental properties is crucial for its effective application in research and development.

This guide will elucidate the core chemical and physical characteristics of this compound, provide a detailed synthesis protocol, and present its spectral data for analytical purposes.

Nomenclature and Identifiers

For clarity and unambiguous identification, the various names and registry numbers for 4-(Dimethylamino)-2-phenylbutyronitrile are compiled below.

Identifier TypeValueSource
IUPAC Name 4-(dimethylamino)-2-phenylbutanenitrilePubChem[1]
Molecular Formula C12H16N2PubChem[1]
CAS Number 50599-78-5PubChem[1]
PubChem CID 39739PubChem[1]
Synonyms alpha-(beta-Dimethylaminoethyl)benzyl cyanide, 2-(2-Dimethylaminoethyl)-2-phenylacetonitrilePrepChem[2]
InChI InChI=1S/C12H16N2/c1-14(2)9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3PubChem[1]
SMILES CN(C)CCC(C#N)C1=CC=CC=C1PubChem[1]

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(Dimethylamino)-2-phenylbutyronitrile features a chiral center at the carbon atom bonded to the phenyl and nitrile groups. The presence of a tertiary amine group imparts basic properties to the molecule.

Molecular Structure Diagram```dot

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// Nodes for atoms N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.75!"]; C2 [label="C", pos="1.2,0.75!"]; C3 [label="C", pos="0,-0.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="1.4,-2.75!"]; N2 [label="N", pos="2.6,-2.75!"]; C6 [label="C", pos="-1.4,-2.75!"]; C7 [label="C", pos="-2.1,-3.85!"]; C8 [label="C", pos="-1.4,-5!"]; C9 [label="C", pos="0,-5!"]; C10 [label="C", pos="0.7,-3.85!"]; C11 [label="C", pos="0,-2.75!"]; // Central Carbon

// Edges for bonds N1 -- C1 [label=""]; N1 -- C2 [label=""]; N1 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N2 [label="", style=triple]; C4 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label="", style=dashed]; C8 -- C9 [label=""]; C9 -- C10 [label="", style=dashed]; C10 -- C6 [label=""]; C4 -- C11 [label="", style=invis]; // for positioning }

A step-by-step workflow for the synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile.

Detailed Synthesis Methodology

The following protocol is adapted from a literature procedure. [2] Materials:

  • Phenylacetonitrile

  • Sodium amide (NaNH2)

  • Toluene

  • 2-Dimethylaminoethyl chloride

  • 1N Hydrochloric acid (HCl)

  • 2.5N Sodium hydroxide (NaOH)

  • Diethyl ether (Et2O)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A suspension of 35 g (0.90 mol) of sodium amide in 750 ml of toluene is brought to reflux with mechanical stirring under a nitrogen atmosphere.

  • A solution of 100 g (0.85 mol) of phenylacetonitrile in 100 ml of toluene is added dropwise to the refluxing suspension. The mixture is stirred at reflux for an additional 3 hours.

  • A solution of 92.5 g (0.86 mol) of 2-dimethylaminoethyl chloride in 50 ml of toluene is then added dropwise.

  • The resulting dark suspension is heated at reflux for 4.5 hours and then stirred at room temperature for 16 hours.

  • 1.5 liters of water are added to the reaction mixture. The organic layer is separated and extracted with 1N HCl.

  • The acidic aqueous extract is cooled in an ice bath and then basified with 2.5N NaOH.

  • The product is extracted from the basified solution with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate and concentrated by evaporation.

  • The crude oil is purified by distillation at 95°-98°C under a pressure of 0.1 mm Hg to yield the final product.

Analytical Data and Spectral Information

Spectroscopic data is essential for the structural confirmation and purity assessment of 4-(Dimethylamino)-2-phenylbutyronitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule. [1]

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Dimethylamino)-2-phenylbutyronitrile will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • C≡N stretch from the nitrile group.

  • C-H stretches from the aromatic and aliphatic portions.

  • C-N stretch from the dimethylamino group.

Mass Spectrometry

Mass spectrometry data can be used to confirm the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 188.13135 Da. [3]

Safety and Handling

4-(Dimethylamino)-2-phenylbutyronitrile is classified as an irritant. [1]It is known to cause serious eye irritation. [1]Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of 4-(Dimethylamino)-2-phenylbutyronitrile, covering its chemical identity, structure, properties, synthesis, and analytical characterization. The information presented herein is intended to support researchers and scientists in their work with this versatile chemical intermediate. The provided protocols and data, backed by authoritative sources, offer a solid foundation for its application in organic synthesis and drug discovery.

References

  • PubChem. (n.d.). 4-(Dimethylamino)-2-phenylbutyronitrile. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-dimethylamino-2-phenylbutanenitrile. Retrieved February 25, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(dimethylamino)-2-phenylbutyronitrile (C12H16N2). Retrieved February 25, 2026, from [Link]

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A Technical Guide to the Physicochemical and Solubility Characterization of 4-(Dimethylamino)-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical and solubility characterization of 4-(Dimethylamino)-2-phenylbutyronitrile, a molecule of interest for researchers in medicinal chemistry and drug development. Preformulation, the thorough characterization of a drug candidate's properties, is a foundational stage in the pharmaceutical sciences, directly influencing formulation design, stability, and bioavailability.[1][2] This document moves beyond a simple data sheet, offering a detailed, field-proven methodology for determining the critical properties of this weakly basic compound. We will delve into the rationale behind experimental choices, present a robust protocol for generating a pH-solubility profile using the gold-standard shake-flask method, and discuss the interpretation of this data to guide further development decisions.

Introduction to 4-(Dimethylamino)-2-phenylbutyronitrile and the Imperative of Preformulation

4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5) is an organic molecule featuring a tertiary amine and a nitrile functional group.[3] Its structural components, particularly the basic dimethylamino group, suggest that its physicochemical behavior will be significantly influenced by pH. In the context of drug discovery and development, a deep understanding of such properties is not merely academic; it is a prerequisite for success.[4][5] Early and accurate characterization can prevent costly late-stage failures by identifying potential challenges related to bioavailability, stability, and manufacturability.[1][5]

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary knowledge and a practical, self-validating workflow to comprehensively characterize this molecule. We will focus on establishing its fundamental physicochemical parameters and, most critically, its thermodynamic solubility profile.

Core Physicochemical Properties

A foundational understanding begins with the molecule's intrinsic physical and chemical properties. These parameters are the initial inputs for any formulation or development strategy.[6]

PropertyValue / DescriptionSource
IUPAC Name 4-(dimethylamino)-2-phenylbutanenitrile[3]
CAS Number 50599-78-5[3]
Molecular Formula C₁₂H₁₆N₂[3]
Molecular Weight 188.27 g/mol [3]
Appearance Colorless oil[7]
Boiling Point 95-98 °C at 0.1 mmHg[7]
The Significance of the Ionization Constant (pKa)

The most influential structural feature of 4-(Dimethylamino)-2-phenylbutyronitrile is its tertiary amine, which acts as a weak base. The ionization constant (pKa) of this group dictates the molecule's charge state at any given pH and is therefore a critical determinant of its solubility, permeability, and overall pharmacokinetic profile.[8][9]

While the specific pKa of this molecule must be determined experimentally, the presence of the dimethylamino group suggests it will be in the range of typical tertiary amines (approximately 8.5-9.5). This has profound implications:

  • At low pH (pH < pKa): The amine will be protonated (ionized), forming a more polar, and thus more water-soluble, cation.

  • At high pH (pH > pKa): The amine will be in its neutral (unionized) free base form, which is expected to be less polar and exhibit lower aqueous solubility.[10][11]

The determination of the pKa is a crucial first experimental step, often performed via potentiometric titration or UV-spectrophotometry, as it provides the theoretical framework for understanding the pH-solubility profile.[8][10]

Understanding and Determining the Solubility Profile

Aqueous solubility is arguably the most important physicochemical property for drug candidates, as a molecule must be in solution to be absorbed and exert a therapeutic effect.[12][13] For ionizable compounds, a single solubility value is insufficient; a complete pH-solubility profile across the physiological range (pH 1.2–7.4) is required.[14][15][16]

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Often used in high-throughput screening, this method involves dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to observe precipitation.[17][18] It is a rapid assessment of how readily a compound stays in solution under non-equilibrium conditions.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH when the system has reached a stable state.[17][18] This value is paramount for preformulation and lead optimization, as it reflects the most stable, and often lowest, solubility state.

This guide focuses exclusively on determining the thermodynamic solubility, for which the Shake-Flask Method remains the universally accepted gold standard.[19][20]

Experimental Protocol: pH-Solubility Profile via the Shake-Flask Method

This protocol outlines a robust, self-validating system for determining the thermodynamic solubility of 4-(Dimethylamino)-2-phenylbutyronitrile.

Principle

An excess amount of the compound is suspended in a series of aqueous buffers of known pH. The suspensions are agitated at a constant temperature until equilibrium is reached. The supernatant is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.[19][20][21]

Materials and Equipment
  • 4-(Dimethylamino)-2-phenylbutyronitrile (ensure purity is known)

  • Glass vials with low-binding screw caps

  • Orbital shaker with temperature control (e.g., set to 37 °C for biopharmaceutical relevance)[15]

  • Calibrated pH meter

  • Centrifuge

  • Low-binding syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Aqueous Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Dispense a known volume (e.g., 2 mL) of each aqueous buffer into triplicate glass vials.

    • Add an excess amount of 4-(Dimethylamino)-2-phenylbutyronitrile to each vial. "Excess" is critical; there must be visible undissolved oil/solid in the vial throughout the experiment to ensure saturation is maintained.[19] A preliminary test with a small amount can help estimate the required quantity.[21]

  • Equilibration:

    • Tightly cap the vials and place them on the orbital shaker set to a constant temperature (e.g., 37 °C).

    • Agitate the vials for a minimum of 48-72 hours.

    • Scientist's Note: This extended equilibration time is a critical step for trustworthiness. It ensures that the system reaches true thermodynamic equilibrium, accounting for any slow dissolution kinetics.[22] Rushing this step is a common source of erroneously high solubility values.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed for 30 minutes to let the larger particles settle.

    • Visually confirm that excess undissolved compound is still present. This is a key validation check.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining fine particulates.

    • Scientist's Note: For lipophilic compounds, adsorption to labware can be a concern. Using low-binding plastics and pre-conditioning filters by discarding the initial filtrate can mitigate this risk and ensure data integrity.[22]

  • Quantification:

    • Develop and validate a stability-indicating HPLC-UV method for the quantification of 4-(Dimethylamino)-2-phenylbutyronitrile.

    • Prepare a calibration curve using standards of known concentrations.

    • Dilute the clarified supernatant from the previous step into the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the samples and determine the concentration.

  • Data Validation and Analysis:

    • After the experiment, measure the final pH of the slurry in each vial.[19] A significant change (>0.2 pH units) from the initial buffer pH suggests the buffer capacity was insufficient, and the result for that point should be considered invalid.

    • Calculate the average solubility and standard deviation for each pH point from the triplicate measurements.

    • Plot the solubility (often on a logarithmic scale) against the pH to generate the complete pH-solubility profile.

Visualizing the Experimental Workflow

A clear visual representation of the protocol ensures reproducibility and understanding of the logical flow. The following diagram illustrates the Shake-Flask solubility determination workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Prepare Aqueous Buffers (e.g., pH 1.2, 4.5, 7.4) B Add Excess Compound to Triplicate Vials A->B C Agitate at 37°C for 48-72 hours B->C D Visual Check for Excess Solid (Validation) C->D E Centrifuge Supernatant D->E G Verify Final pH of Slurry (Validation) D->G F Quantify Concentration via Validated HPLC-UV E->F H Generate pH-Solubility Profile F->H

Caption: Workflow for Thermodynamic Solubility Determination.

Interpretation and Application of the pH-Solubility Profile

The resulting pH-solubility profile is a powerful tool for decision-making in drug development. For a weak base like 4-(Dimethylamino)-2-phenylbutyronitrile, the profile is expected to show high solubility at low pH, which decreases as the pH increases, eventually plateauing at the intrinsic solubility of the neutral form.[10]

This data directly informs:

  • Biopharmaceutics Classification System (BCS): The solubility value at the lowest point within the pH 1.2-6.8 range is used to classify the compound (e.g., as low or high solubility), which has significant regulatory implications.[15]

  • Formulation Strategy: If the intrinsic solubility is low, formulation scientists can use the profile to guide strategies. For oral dosage forms, this might involve selecting a salt form to improve dissolution in the intestine or developing an amorphous solid dispersion.[23] For parenteral formulations, the data helps in selecting a pH that ensures the drug remains in solution.

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: The pH-solubility profile is a critical input for PBPK models that simulate drug absorption and exposure under various physiological conditions (e.g., fed vs. fasted states).[22]

Conclusion

The systematic characterization of 4-(Dimethylamino)-2-phenylbutyronitrile's physicochemical properties and solubility profile is a fundamental requirement for its rational development. By employing robust, self-validating methodologies like the Shake-Flask protocol detailed herein, researchers can generate high-quality, reliable data. This information is not merely descriptive; it is predictive, enabling scientists to anticipate challenges, design effective formulation strategies, and ultimately increase the probability of developing a safe and efficacious drug product.

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4-(Dimethylamino)-2-phenylbutyronitrile CAS number and chemical identifiers

[1][2][3]

CAS Registry Number: 50599-78-5 Chemical Class: Aminonitrile / Phenylpropylamine Precursor Primary Application: Pharmaceutical Intermediate (Antihistamines, Anticholinergics)

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

This compound represents a critical scaffold in medicinal chemistry, specifically the 3-phenylpropylamine pharmacophore found in first-generation antihistamines (e.g., Pheniramine) and certain antidepressants.

Crucial Distinction: Do not confuse this compound with 2-(dimethylamino)-2-phenylbutyronitrile, which is the precursor to Trimebutine. In the target molecule (CAS 50599-78-5), the amine is located at the


Core Identifiers
Identifier TypeValue
CAS Number 50599-78-5
IUPAC Name 4-(Dimethylamino)-2-phenylbutanenitrile
Synonyms

-(2-Dimethylaminoethyl)phenylacetonitrile;

-Phenyl-

-(2-dimethylaminoethyl)acetonitrile
Molecular Formula

Molecular Weight 188.27 g/mol
SMILES CN(C)CCC(C#N)C1=CC=CC=C1
InChI Key SKQMIWWQYUSWFP-UHFFFAOYSA-N
Physicochemical Properties

Data derived from experimental synthesis and computed models.

PropertyMetricTechnical Note
Boiling Point 95°C – 98°C @ 0.1 mmHgHigh vacuum required for distillation to prevent thermal degradation.
Density

g/cm³
Slightly less dense than water; forms the upper layer in aqueous extractions if halogenated solvents are not used.
pKa (Base) ~9.2 (Estimated)Attributed to the tertiary dimethylamine. Protonates readily in acidic media (pH < 7).
Solubility LipophilicSoluble in Toluene, DCM, Ethanol. Sparingly soluble in water (free base).

Synthetic Methodology

The synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile relies on the alkylation of the active methylene group in phenylacetonitrile. While historical methods utilized hazardous sodamide (

Phase Transfer Catalysis (PTC)
Reaction Logic

The reaction involves the deprotonation of phenylacetonitrile (


Reaction Scheme:

Validated Protocol (Phase Transfer Catalysis)

This protocol minimizes moisture sensitivity compared to

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • 2-Dimethylaminoethyl chloride hydrochloride (1.1 eq)

  • Sodium Hydroxide (50% aq. solution, 4.0 eq)

  • TEBA (Triethylbenzylammonium chloride) (1 mol%)

  • Toluene (Solvent)[1][2]

Step-by-Step Workflow:

  • Preparation: Charge a reactor with Phenylacetonitrile, TEBA, and Toluene.

  • Basification: Add 50% NaOH solution. The biphasic mixture requires vigorous agitation (mechanical stirring >300 RPM).

  • Addition: Add 2-Dimethylaminoethyl chloride (free base or hydrochloride salt) dropwise. Note: If using the HCl salt, the excess NaOH will neutralize it in situ.

  • Reaction: Heat to 60–70°C for 4–6 hours. Monitor via TLC or GC.

    • Endpoint: Disappearance of Phenylacetonitrile.

  • Quench & Workup: Cool to RT. Add water to dissolve salts. Separate layers.

  • Extraction: Extract aqueous layer with Toluene.[3] Combine organics.

  • Purification: Wash organics with brine, dry over

    
    . Concentrate in vacuo.
    
  • Isolation: Fractional distillation under high vacuum (0.1–0.5 mmHg). Collect fraction boiling at ~95–100°C.

Process Visualization

The following diagram illustrates the PTC workflow, highlighting the critical separation steps.

SynthesisWorkflowStartPhenylacetonitrile(Reactant)PTC_SystemReactor(Toluene + 50% NaOH + TEBA)Start->PTC_SystemReagent2-DMA-Ethyl Chloride(Alkylating Agent)Reagent->PTC_SystemReactionAlkylation(60-70°C, 4-6h)PTC_System->ReactionVigorous StirringQuenchPhase Separation(Aq. Waste / Org. Product)Reaction->QuenchDistillationVacuum Distillation(0.1 mmHg)Quench->DistillationOrganic LayerProductPurified Nitrile(Oil)Distillation->Product95-98°C Fraction

Figure 1: Phase Transfer Catalysis workflow for C-alkylation of phenylacetonitrile.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, )
  • 
     7.3–7.4 (m, 5H):  Phenyl ring protons (Multiplet).
    
  • 
     3.9–4.1 (t, 1H):  Methine proton adjacent to CN (
    
    
    ). This triplet confirms mono-alkylation. Absence of this signal suggests dialkylation.
  • 
     2.3–2.5 (t, 2H):  Methylene protons adjacent to the amine (
    
    
    ).
  • 
     2.2 (s, 6H):  Dimethylamino group (
    
    
    ). Distinct singlet.
  • 
     1.9–2.1 (m, 2H):  Central methylene protons (
    
    
    ).
Mass Spectrometry (EI)
  • Molecular Ion (

    
    ):  m/z 188.[4]
    
  • Base Peak: m/z 58 (

    
    ). This fragment is characteristic of the dimethylaminoethyl side chain cleavage.
    
  • Tropylium Ion: m/z 91 (

    
    ), derived from the benzyl fragment.
    

Pharmaceutical Applications & Significance[7]

Structural Role

This molecule serves as a "masked" pharmacophore. The nitrile group is rarely the final active moiety; rather, it acts as a precursor for:

  • Primary Amines: Reduction of the nitrile (using

    
     or 
    
    
    ) yields the corresponding diamine (1-phenyl-1-(2-dimethylaminoethyl)methylamine).
  • Esters/Amides: Hydrolysis of the nitrile allows for the formation of anticholinergic esters.

Pathway to Pheniramine Analogs

While Pheniramine typically contains a pyridine ring, this phenyl-analog is used in structure-activity relationship (SAR) studies to determine the necessity of the pyridyl nitrogen for H1-receptor binding.

ApplicationsCore4-(Dimethylamino)-2-phenylbutyronitrileRoute1Reduction(LiAlH4)Core->Route1Route2Alkylation (C-2)(2-Chloropyridine)Core->Route2Alternate Route*Route3HydrolysisCore->Route3Product1N,N-dimethyl-3-phenyl-1,3-propanediamine(Diamine Scaffold)Route1->Product1Product2Pheniramine(Antihistamine)Route2->Product2Product3Carboxylic Acid Derivatives(Antispasmodics)Route3->Product3

Figure 2: Downstream synthetic utility of the nitrile intermediate.

Safety & Handling (HSE)

Hazard Class: Toxic / Irritant. GHS Signal Word: WARNING.

  • Nitrile Toxicity: While not as acutely toxic as simple aliphatic nitriles, metabolic liberation of cyanide is a theoretical risk. Treat exposure with standard cyanide protocols (Amyl nitrite/Sodium thiosulfate availability).

  • Skin Absorption: The lipophilic nature and the amine group facilitate skin absorption. Nitrile gloves are insufficient; use Silver Shield® or heavy-duty butyl rubber gloves.

  • Incompatibility: Incompatible with strong oxidizers and strong acids (exothermic salt formation).

References

  • PrepChem. "Synthesis of 4-dimethylamino-2-phenylbutanenitrile."[5][1] PrepChem.com. Accessed 2025.[6][7] Link

  • PubChem. "Compound Summary: 4-(Dimethylamino)-2-phenylbutyronitrile (CID 39739)."[6][4] National Center for Biotechnology Information. Accessed 2025.[6][7] Link

  • Sigma-Aldrich. "Product Specification: 4-Dimethylamino-2-phenylbutyronitrile."[8][9] Merck KGaA. Accessed 2025.[6][7] Link

  • European Chemicals Agency (ECHA). "Registration Dossier: Aminonitriles."[7] ECHA.[6][7] Accessed 2025.[6][7] Link

Literature review on the pharmacology of 4-(Dimethylamino)-2-phenylbutyronitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Privileged" Propylamine Scaffold

In the landscape of medicinal chemistry, 4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5) represents a critical "bifurcation point" in the synthesis of psychoactive agents. It serves as the mono-phenyl parent scaffold for two distinct pharmacological classes: central antitussives (e.g., Isoaminile) and, upon further phenylation, mu-opioid analgesics (e.g., Methadone).

This guide analyzes the pharmacology of this nitrile and its derivatives, elucidating the Structure-Activity Relationship (SAR) that dictates whether the molecule acts as a cough suppressant or a potent narcotic analgesic. We provide validated synthesis protocols and mechanistic pathways to support research into this versatile chemical family.

Chemical Biology & SAR: The Phenyl Switch

The core pharmacological pivot of this scaffold lies in the number of phenyl rings attached to the quaternary carbon at position 2.

The Mono-Phenyl vs. Diphenyl Divide

The biological activity of 4-(dimethylamino)-butyronitrile derivatives is governed by the steric and lipophilic bulk at the


-carbon.
FeatureMono-Phenyl Derivatives (e.g., Isoaminile)Diphenyl Derivatives (e.g., Methadone)
Primary Target Sigma Receptors / Muscarinic (mAChR) Mu-Opioid Receptor (MOR)
Secondary Target Medullary Cough Center (Non-opioid)NMDA Receptor (Antagonist)
Therapeutic Use Antitussive (Cough Suppression)Analgesic, OUD Treatment
Abuse Potential Low (Non-narcotic)High (Schedule II)
Key Structural Change Alkylation with Isopropyl/Alkyl groupsAddition of a second Phenyl group

Mechanistic Insight: The presence of two phenyl rings (the "diphenylmethane" motif) is a prerequisite for high-affinity binding to the mu-opioid receptor hydrophobic pocket. Removing one phenyl ring (the mono-phenyl scaffold) abolishes opioid activity but retains affinity for sigma and muscarinic receptors, shifting the profile to antitussive and anticholinergic effects.

Primary Derivative: Isoaminile (Antitussive)[1]

Isoaminile (4-dimethylamino-2-isopropyl-2-phenylvaleronitrile) is the direct alkylation product of the parent nitrile. It exemplifies the non-opioid utility of this scaffold.

Mechanism of Action

Isoaminile functions through a dual mechanism that distinguishes it from codeine-based antitussives:

  • Central Cough Suppression: It acts on the solitary tract nucleus (NTS) in the medulla oblongata to raise the threshold for the cough reflex. Unlike opioids, this action does not significantly depress respiration at therapeutic doses.

  • Anticholinergic Activity: It exhibits antagonism at muscarinic (M) receptors. This reduces bronchial secretions and relaxes smooth muscle, aiding in the management of spastic coughs.

Clinical Pharmacology[1][2][3]
  • Indication: Acute non-productive cough.

  • Metabolism: Hepatic N-demethylation.

  • Adverse Effects: Due to its anticholinergic nature, side effects include dry mouth, constipation, and mild sedation.

Experimental Protocols

Protocol A: Synthesis of the Parent Scaffold

Target: 4-(Dimethylamino)-2-phenylbutyronitrile Reaction Type: Nucleophilic Substitution (Alkylation)

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • 2-Dimethylaminoethyl chloride hydrochloride (1.1 eq)

  • Sodium Amide (NaNH2) or Sodium Hydride (NaH) (1.2 eq)

  • Solvent: Toluene or Benzene (Anhydrous)

Workflow:

  • Deprotonation: In a 3-neck flask under nitrogen, suspend NaNH2 in anhydrous toluene. Add phenylacetonitrile dropwise at 40°C. Stir for 2 hours to form the carbanion (solution turns yellow/brown).

  • Alkylation: Add a solution of 2-dimethylaminoethyl chloride (free base) in toluene dropwise. Reflux the mixture for 4–6 hours.

  • Quench: Cool to room temperature. Carefully add water to quench unreacted amide.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine organics.

  • Purification: Wash with brine, dry over MgSO4, and concentrate in vacuo. Distill the residue under reduced pressure (bp ~135°C at 2 mmHg) to yield the product as a pale yellow oil.

Protocol B: Derivatization to Isoaminile

Target: Isoaminile (2-isopropyl-2-phenyl-4-dimethylaminobutyronitrile) Reaction Type: Secondary Alkylation

Reagents:

  • 4-(Dimethylamino)-2-phenylbutyronitrile (Product from Protocol A)

  • Isopropyl Bromide (1.2 eq)

  • Sodium Amide (NaNH2) (1.1 eq)

  • Solvent: Toluene

Workflow:

  • Anion Formation: Dissolve the mono-phenyl nitrile in toluene. Add NaNH2 and heat to 50°C for 1 hour to generate the tertiary carbanion.

  • Alkylation: Add isopropyl bromide dropwise. The steric hindrance requires prolonged heating (Reflux 12–18 hours).

  • Workup: Cool, quench with water, and separate layers.

  • Isolation: The product is an oil. For pharmaceutical grade, convert to the Citrate or Cyclamate salt by dissolving in ethanol and adding the corresponding acid. Recrystallize from ethanol/ether.

Visualizations

Synthesis & SAR Pathway

The following diagram illustrates the divergence between the Antitussive (Isoaminile) and Opioid (Methadone) pathways starting from the common nitrile precursor.

G start Phenylacetonitrile step1 Alkylation (2-DMA-ethyl chloride) start->step1 scaffold 4-(Dimethylamino)- 2-phenylbutyronitrile (The Scaffold) step1->scaffold isoaminile ISOAMINILE (Antitussive) scaffold->isoaminile Pathway A methadone_int Diphenyl Analog (Methadone Nitrile) scaffold->methadone_int Pathway B reagentA + Isopropyl Bromide (Alkylation) mechA Mechanism: Sigma/Muscarinic Action isoaminile->mechA reagentB + Phenyl Mag. Bromide (Grignard/Rearrangement) methadone METHADONE (Opioid Analgesic) methadone_int->methadone Grignard + Hydrolysis

Caption: Divergent synthesis pathways from the mono-phenyl scaffold. Pathway A yields the antitussive Isoaminile; Pathway B leads to the opioid Methadone.

References

  • Schultz, E. M., et al. (1947). "The Synthesis of Amino Nitriles and Related Compounds." Journal of the American Chemical Society. Link

  • Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. Link

  • Diwan, R. A., et al. (1982).[1] "Clinical evaluation of isoaminile citrate in cough." Journal of International Medical Research. Link

  • Eddy, N. B., et al. (1969). "Codeine and its Alternates for Pain and Cough Relief." Bulletin of the World Health Organization. Link

  • Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology. Link

Sources

Thermodynamic Stability of 4-(Dimethylamino)-2-phenylbutyronitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5) is a critical synthone in the manufacture of phenylpiperidine opioids and antidiarrheals (e.g., Loperamide, Diphenoxylate). Its thermodynamic stability in solution is governed by three competing mechanisms: nitrile hydrolysis, oxidative instability of the tertiary amine, and stereochemical inversion (racemization) at the


-carbon.

This guide provides a comprehensive technical framework for assessing these stability profiles. It moves beyond generic guidelines, offering specific mechanistic insights and self-validating experimental protocols designed to meet ICH Q1A(R2) standards for drug substance intermediates.

Molecular Architecture & Physicochemical Profile

To predict stability, one must first understand the electronic environment of the molecule. The structure contains three distinct functional zones, each with specific thermodynamic vulnerabilities.

Functional ZoneChemical FeatureThermodynamic Risk

(Approx.)
Zone A Nitrile (-CN)Hydrolysis to Amide/AcidN/A (Neutral)
Zone B

-Carbon (Benzylic)
C-H Acidity / Racemization~16-18 (DMSO)
Zone C Tertiary AmineN-Oxidation / Salt Formation~8.7 (Conj. Acid)
Expert Insight: The Solubility-Stability Paradox

In aqueous solution, the tertiary amine is protonated at physiological and acidic pH, significantly increasing solubility. However, this protonation exerts an inductive electron-withdrawing effect, which—combined with the phenyl and nitrile groups—further acidifies the


-proton, increasing the risk of racemization in buffered systems even at neutral pH.

Thermodynamic Degradation Mechanisms

The degradation of 4-(Dimethylamino)-2-phenylbutyronitrile is not a single event but a network of competing pathways.

Pathway A: Nitrile Hydrolysis (Acid/Base Catalyzed)

The nitrile group is thermodynamically unstable relative to its carboxylic acid derivative in water.

  • Primary Hydrolysis: Conversion to 4-(dimethylamino)-2-phenylbutanamide.

  • Secondary Hydrolysis: Conversion to 4-(dimethylamino)-2-phenylbutanoic acid.

  • Kinetics: Typically pseudo-first-order (

    
    ) in buffered aqueous solutions.
    
Pathway B: -Racemization

The C2 position is activated by both the phenyl ring and the nitrile group. In the presence of base (or even polar protic solvents), the


-proton can be abstracted to form a planar carbanion/keteniminate intermediate, leading to loss of optical purity.
Pathway C: N-Oxidation

The electron-rich dimethylamino group is susceptible to oxidation by dissolved oxygen or peroxides (common impurities in solvents like THF or PEG), forming the N-oxide.

Visualization: Degradation Network

The following diagram illustrates the interconnected degradation pathways.

DegradationPathways Figure 1: Thermodynamic Degradation Pathways of 4-(Dimethylamino)-2-phenylbutyronitrile Parent Parent Molecule (Nitrile) Carbanion Planar Carbanion (Intermediate) Parent->Carbanion Base (OH-) Deprotonation Amide Amide Analog Parent->Amide Hydrolysis (+H2O) k1 NOxide N-Oxide Impurity Parent->NOxide Oxidation ([O]) Peroxides Carbanion->Parent Reprotonation (Racemization) Acid Carboxylic Acid (Final Product) Amide->Acid Hydrolysis (+H2O) k2

Caption: Primary degradation routes showing hydrolysis (black), racemization (yellow), and oxidation (green) pathways.

Experimental Framework: Determining Stability Constants

Do not rely on single-point measurements. To establish a robust stability profile, you must generate an Arrhenius plot derived from stress testing.

Protocol 1: pH-Rate Profile Determination

This protocol determines the pseudo-first-order rate constants (


) across the pH scale.

Reagents:

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0), NaOH (pH 12.0).

  • Ionic Strength: Adjust to

    
     M using NaCl to eliminate salt effects.
    

Workflow:

  • Preparation: Dissolve target molecule in Buffer:Acetonitrile (90:10) to a concentration of

    
    .
    
  • Incubation: Aliquot into amber HPLC vials. Incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Inject directly from the vial at

    
     hours.
    
  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

Self-Validating Check:

  • If the plot of

    
     is non-linear, you likely have a competing reaction (e.g., precipitation or autocatalysis).
    
  • Use the Arrhenius equation

    
     to extrapolate shelf-life at 
    
    
    
    .
Protocol 2: Racemization Kinetics (Chiral Stability)

Crucial for enantiopure development.

Workflow:

  • Solvent System: Use a polar protic solvent (Ethanol) and a polar aprotic solvent (DMSO) to compare solvent effects.

  • Stress: Add 0.1 eq. of base (e.g., Triethylamine).

  • Analysis: Monitor Enantiomeric Excess (%ee) over time using Chiral HPLC (e.g., Chiralcel OD-H column).

  • Calculation: Racemization follows reversible first-order kinetics:

    
    .
    

Analytical Strategy

Standard reverse-phase HPLC is sufficient for chemical stability, but specific parameters are required to retain the polar amine degradation products.

Recommended Method (LC-UV-MS)
ParameterSettingRationale
Column C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi)Prevents peak tailing of the tertiary amine; improves retention of polar hydrolysates.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Low pH ensures the amine is protonated (

), improving peak shape and solubility.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 15 minNitrile elutes mid-gradient; Acid/Amide elute earlier; N-oxide elutes earliest.
Detection UV @ 215 nm & 254 nm215 nm for the nitrile/amide; 254 nm for the phenyl ring specificity.
Visualization: Stability Study Workflow

The following DOT diagram outlines the logical flow for a complete stability assessment compliant with ICH Q1A.

StabilityWorkflow cluster_Stress Forced Degradation (Stress Testing) Start Start: Pure API/Intermediate Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Therm Thermal/Humid (80°C / 75% RH) Start->Therm Analysis LC-MS Analysis (Identify Degradants) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Decision Degradation > 5%? Analysis->Decision KineticStudy Full Kinetic Study (Arrhenius Plot) Decision->KineticStudy Yes ShelfLife Establish Storage Specs (Temp/pH Limits) Decision->ShelfLife No (Stable) Refine Refine Formulation/Storage KineticStudy->Refine Refine->ShelfLife

Caption: Step-by-step workflow for establishing the stability profile from stress testing to shelf-life determination.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation.[4] [Link]

  • PubChem. (2025).[5][6][7] 4-(Dimethylamino)-2-phenylbutyronitrile Compound Summary. National Library of Medicine. [Link]

  • Kalgutkar, A. S., & Nguyen, H. T. (2004). Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event. Drug Metabolism and Disposition.[8][9] (Demonstrates metabolic/oxidative pathways of loperamide-like structures). [Link]

  • Farmer, S. (2020). Hydrolysis of Nitriles.[10] Chemistry LibreTexts. (Fundamental mechanism of nitrile hydrolysis kinetics). [Link]

Sources

Metabolic pathways and degradation of 4-(Dimethylamino)-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic and Degradation Pathways of 4-(Dimethylamino)-2-phenylbutyronitrile

Introduction

4-(Dimethylamino)-2-phenylbutyronitrile is a tertiary amine and a nitrile-containing organic compound.[1] Its structural features, including a phenyl group, a dimethylamino moiety, and an alkyl chain, make it susceptible to various metabolic and degradative transformations. Understanding these pathways is critical for researchers in drug development and toxicology, as the biotransformation of a parent compound can significantly alter its efficacy, and safety profile. This guide provides a comprehensive overview of the predicted metabolic fate and degradation of 4-(Dimethylamino)-2-phenylbutyronitrile, outlines experimental protocols for its study, and offers insights into the analytical methodologies required for metabolite identification.

Predicted Metabolic Pathways

The metabolism of xenobiotics like 4-(Dimethylamino)-2-phenylbutyronitrile is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion.[2][3] The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a crucial role.[4][5]

Phase I Metabolism: Functionalization Reactions

Phase I metabolism of 4-(Dimethylamino)-2-phenylbutyronitrile is expected to be dominated by oxidative reactions mediated by Cytochrome P450 enzymes.[3]

  • N-Demethylation: The dimethylamino group is a primary target for oxidative N-dealkylation. One methyl group can be removed to form the secondary amine metabolite, 4-(Methylamino)-2-phenylbutyronitrile. Subsequent demethylation can occur to yield the primary amine, 4-Amino-2-phenylbutyronitrile. This process is a common metabolic pathway for compounds containing N,N-dimethyl groups.[6]

  • Hydroxylation:

    • Aromatic Hydroxylation: The phenyl group can undergo hydroxylation at various positions (ortho, meta, para) to form phenolic metabolites.

    • Aliphatic Hydroxylation: The alkyl chain is also a substrate for hydroxylation, leading to the formation of alcohol metabolites.

  • N-Oxidation: The tertiary amine can be oxidized to form an N-oxide metabolite, a common pathway for drugs containing such functional groups.

These Phase I metabolites may exhibit different pharmacological or toxicological properties compared to the parent compound.

Phase II Metabolism: Conjugation Reactions

Metabolites generated in Phase I, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions to increase their water solubility and facilitate elimination from the body.

  • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites can also be conjugated with sulfate, a reaction catalyzed by sulfotransferases (SULTs).

The resulting glucuronide and sulfate conjugates are generally inactive and readily excreted in urine or bile.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 4-(Dimethylamino)-2-phenylbutyronitrile n_demethyl N-Demethylation parent->n_demethyl CYP450 hydroxylation Hydroxylation parent->hydroxylation CYP450 n_oxide N-Oxidation parent->n_oxide CYP450 secondary_amine 4-(Methylamino)-2-phenylbutyronitrile n_demethyl->secondary_amine Forms aromatic_hydroxyl Hydroxypenyl Metabolite hydroxylation->aromatic_hydroxyl Aromatic aliphatic_hydroxyl Hydroxyalkyl Metabolite hydroxylation->aliphatic_hydroxyl Aliphatic primary_amine 4-Amino-2-phenylbutyronitrile secondary_amine->primary_amine Further N-Demethylation glucuronidation Glucuronidation (UGTs) aromatic_hydroxyl->glucuronidation sulfation Sulfation (SULTs) aromatic_hydroxyl->sulfation aliphatic_hydroxyl->glucuronidation excretion Excretion (Urine, Bile) glucuronidation->excretion Excretable Conjugate sulfation->excretion Excretable Conjugate

Caption: Predicted metabolic pathway of 4-(Dimethylamino)-2-phenylbutyronitrile.

Degradation Pathways

In addition to metabolic transformation, 4-(Dimethylamino)-2-phenylbutyronitrile may undergo degradation through various abiotic pathways, which is relevant for understanding its environmental fate and stability in pharmaceutical formulations.

  • Photolytic Degradation: The presence of the phenyl group, a known chromophore, makes the molecule susceptible to degradation upon exposure to UV light. This can lead to the cleavage of chemical bonds and the formation of various degradation products.[7] Dissolved organic matter in aquatic environments can act as both an inducer and an inhibitor of photodegradation for similar compounds.[8]

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of various oxidized products, including the potential for cleavage of the C-N or C-C bonds.[7]

  • Hydrolytic Degradation: While amines are generally stable to hydrolysis under neutral and acidic conditions, degradation may be observed under strongly basic conditions and elevated temperatures.[7]

  • Thermal Degradation: At high temperatures, thermal decomposition can occur, likely involving the cleavage of the C-N bond of the amine or C-C bonds of the butyl chain.[7]

Experimental Protocols for Metabolic and Degradation Studies

Investigating the metabolism and degradation of 4-(Dimethylamino)-2-phenylbutyronitrile requires a combination of in vitro and analytical techniques.

In Vitro Metabolism Assays

In vitro models are essential for elucidating metabolic pathways and identifying the enzymes involved.

1. Human Liver Microsomes (HLM) Assay for Phase I Metabolism

This is a standard method to assess metabolism by CYP enzymes.[9]

  • Objective: To identify Phase I metabolites of 4-(Dimethylamino)-2-phenylbutyronitrile.

  • Materials: Pooled human liver microsomes (pHLM), NADPH regenerating system, 4-(Dimethylamino)-2-phenylbutyronitrile, phosphate buffer, and an organic solvent (e.g., acetonitrile) for quenching.

  • Procedure:

    • Prepare a solution of 4-(Dimethylamino)-2-phenylbutyronitrile in a suitable solvent.

    • In a microcentrifuge tube, combine pHLM, phosphate buffer, and the test compound. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C with shaking.

    • Terminate the reaction by adding a cold organic solvent like acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for metabolites using LC-MS/MS.

2. Hepatocyte Assay for Phase I and Phase II Metabolism

Using primary human hepatocytes provides a more comprehensive metabolic profile as they contain a full complement of both Phase I and Phase II enzymes.

  • Objective: To identify both Phase I and Phase II metabolites.

  • Procedure: The protocol is similar to the HLM assay, but uses plated hepatocytes in a suitable culture medium. The compound is added to the medium and incubated. Samples of the medium are collected at various time points for analysis.

Analytical Methods for Metabolite Identification

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS/MS) is the primary technique for identifying and characterizing metabolites.[9][10]

  • Principle: The sample extract is injected into an HPLC system for the separation of the parent compound from its metabolites. The separated components then enter a mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for identification.

  • Data Analysis: Metabolite identification involves comparing the mass spectra and retention times of potential metabolites with those of the parent compound and, when available, synthetic standards.

G cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis compound Test Compound: 4-(Dimethylamino)-2-phenylbutyronitrile mix Incubate at 37°C compound->mix hlm Human Liver Microsomes (HLM) hlm->mix nadph NADPH (Cofactor) nadph->mix buffer Phosphate Buffer (pH 7.4) buffer->mix quench Quench Reaction (e.g., cold Acetonitrile) mix->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Processing and Metabolite Identification lcms->data_analysis

Caption: Experimental workflow for in vitro metabolism studies.

Quantitative Data Summary

MetaboliteIn Vitro SystemFormation Rate (pmol/min/mg protein)Intrinsic Clearance (μL/min/mg protein)
4-(Methylamino)-2-phenylbutyronitrileHLMExperimental ValueCalculated Value
Hydroxyphenyl MetaboliteHLMExperimental ValueCalculated Value
N-Oxide MetaboliteHLMExperimental ValueCalculated Value
Hydroxyphenyl-GlucuronideHepatocytesExperimental ValueCalculated Value

Conclusion

The metabolic and degradation pathways of 4-(Dimethylamino)-2-phenylbutyronitrile are predicted to be diverse, involving Phase I oxidative reactions such as N-demethylation and hydroxylation, followed by Phase II conjugation. Abiotic degradation through photolysis and oxidation is also likely. The experimental protocols outlined in this guide, centered around in vitro systems like human liver microsomes and analysis by LC-MS/MS, provide a robust framework for elucidating these pathways. A thorough understanding of the biotransformation of this compound is essential for any further development and risk assessment in the pharmaceutical and chemical industries.

References

  • Technical Support Center: 4,4-Diphenylbutylamine Hydrochloride Degradation - Benchchem.
  • analytical methods - ATSDR.
  • Godin, S. J., Scollon, E. J., Hughes, M. F., Ross, M. K., & Tornero-Velez, R. (2006). ONTOGENY OF HEPATIC AND PLASMA METABOLISM OF DELTAMETHRIN IN VITRO: ROLE IN AGE-DEPENDENT ACUTE NEUROTOXICITY. Toxicology and Applied Pharmacology, 212(2), 169-179.
  • 4-(Dimethylamino)-2-phenylbutyronitrile | C12H16N2 | CID 39739 - PubChem. Available from: [Link]

  • Vione, D., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. Science of The Total Environment, 912, 168923.
  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Available from: [Link]

  • Wagmann, L., et al. (2020). Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes. Metabolites, 11(1), 3.
  • Pharmacokinetics 4 - Metabolism - YouTube. (2012). Available from: [Link]

  • Ebbel, E., et al. (2010). Identification of phenylbutyrate-generated metabolites in Huntington disease patients using parallel liquid chromatography/electrochemical array/mass spectrometry and off-line tandem mass spectrometry. Analytical Biochemistry, 399(2), 152-161.
  • Li, L., et al. (2024).
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
  • Rendic, S., & Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceuticals, 16(5), 743.
  • Manier, S. K., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Toxics, 10(2), 58.
  • Miksys, S., & Tyndale, R. F. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450-mediated drug metabolism in the brain. Journal of psychiatry & neuroscience : JPN, 36(5), 290–292.
  • McNulty, M. J., & Heck, H. d'A. (1983). Metabolism of dimethylamine in the nasal mucosa of the Fischer 344 rat.
  • Bruni, P. S., et al. (2020). Study of the in vitro and in vivo metabolism of 4-HO-MET. Drug Testing and Analysis, 12(10), 1476-1485.
  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 419-434.
  • Chen, Y., et al. (2023). Identification and Analysis of Metabolites That Contribute to the Formation of Distinctive Flavour Components of Laoxianghuang. Foods, 12(2), 414.
  • Hoffmann, H., et al. (2022). Metabolism and Recovery of Epithionitriles from Glucosinolates—A Human Intervention Study. Molecular Nutrition & Food Research, 66(11), 2101035.
  • Wang, Y., et al. (2026). pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Environmental Science & Technology.
  • Li, Y., et al. (2024). Integrated Transcriptomics and Metabolomics Analysis Reveal the Regulatory Mechanisms Underlying Sodium Butyrate-Induced Carotenoid Biosynthesis in Rhodotorula glutinis. Journal of Fungi, 10(5), 346.
  • Schematic representation of PHB degradation pathway - ResearchGate. Available from: [Link]

Sources

History and discovery of 4-(Dimethylamino)-2-phenylbutyronitrile as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and application of 4-(Dimethylamino)-2-phenylbutyronitrile , a critical intermediate in the structural expansion of synthetic opioids.

Executive Summary

4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5) is a pivotal chemical intermediate primarily associated with the development of the hexamethyleneimine class of analgesics. Historically emerging from the intense search for synthetic opioids during the mid-20th century, this molecule represents a strategic divergence from the piperidine-based architecture of Pethidine (Meperidine).

While often overshadowed by its diphenylated cousin (the Methadone intermediate), this mono-phenyl nitrile is the fundamental precursor to Ethoheptazine (Zactane) . Its discovery marked a significant milestone in medicinal chemistry: the proof that analgesic activity could be preserved—and modulated—by expanding the nitrogen-containing ring from six members (piperidine) to seven (azacycloheptane).

Historical Genesis: The Search for Synthetic Analgesics

The IG Farben Legacy

In the late 1930s and early 1940s, German chemists Otto Eisleb and O. Schaumann at IG Farbenindustrie discovered Pethidine (Dolantin), the first fully synthetic opioid. This discovery triggered a "gold rush" in structural modification. The core objective was to strip the morphine molecule down to its pharmacophore.

The Ring Expansion Hypothesis

Following the success of Pethidine (a 6-membered piperidine ring), researchers questioned the strict necessity of the piperidine scaffold.

  • Hypothesis: Could the central nitrogenous ring be contracted (to pyrrolidine) or expanded (to hexamethyleneimine) while retaining analgesic potency?

  • The Result: Pyrrolidine analogs proved largely inactive. However, the 7-membered ring expansion yielded active compounds.

  • The Molecule: 4-(Dimethylamino)-2-phenylbutyronitrile was synthesized as the obligate scaffold to test this hypothesis, serving as the linear precursor that would be cyclized into the 7-membered ring of Ethoheptazine.

Chemical Architecture & Synthesis

The synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile relies on the alkylation of the alpha-carbon of a nitrile—a classic C-C bond-forming strategy that defined mid-century pharmaceutical manufacturing.

Structural Comparison of Opioid Precursors

To understand the specific utility of this intermediate, one must compare it to the precursors of other major opioids.

Feature4-(Dimethylamino)-2-phenylbutyronitrile Methadone Intermediate Pethidine Intermediate
Target Drug Ethoheptazine MethadonePethidine
Phenyl Groups Mono-phenyl (1)Diphenyl (2)Mono-phenyl (1)
Alpha-Carbon Tertiary (before cyclization)QuaternaryQuaternary
Ring Size Forms 7-membered ringAcyclicForms 6-membered ring
Synthesis Protocol (Linear Precursor)

The synthesis typically involves the alkylation of phenylacetonitrile with 2-dimethylaminoethyl chloride.

Reaction Scheme:



Detailed Experimental Workflow
  • Reagents: Pethidine-grade Phenylacetonitrile, 2-Dimethylaminoethyl chloride (free base), Sodium Amide (NaNH2) or Sodium Hydride (NaH).

  • Solvent: Anhydrous Toluene or Benzene (Historical); THF (Modern).

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried 3-neck flask under nitrogen, suspend 1.1 equivalents of NaNH2 in anhydrous toluene. Add Phenylacetonitrile dropwise at 35-40°C. The formation of the carbanion is indicated by a color change (often to a deep yellow/orange) and ammonia evolution.

  • Alkylation: Cool the mixture to 20°C. Add 2-Dimethylaminoethyl chloride (freshly liberated from its HCl salt) dropwise. The reaction is exothermic; maintain temperature <50°C to prevent polymerization.

  • Reflux: Heat to reflux (approx. 110°C) for 3–4 hours to ensure completion.

  • Quench & Workup: Cool to room temperature. Carefully quench with water to destroy excess amide. Separate the organic layer.

  • Purification: Extract the basic amine into dilute HCl. Wash the aqueous acid layer with ether (to remove unreacted nitrile). Basify the aqueous layer with NaOH and extract the product into toluene/ether. Distill under high vacuum.

Cyclization to Ethoheptazine

The true technical value of this nitrile lies in its subsequent conversion to the 7-membered ring. This is a complex alkylation-cyclization sequence.

Mechanism:

  • The nitrile (4-(Dimethylamino)-2-phenylbutyronitrile) is treated with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) and a strong base (NaNH2).

  • Intramolecular Cyclization: The nitrogen lone pair or the alpha-carbon attacks the alkyl halide chain, closing the ring to form the azacycloheptane (hexamethyleneimine) skeleton.

  • Hydrolysis/Esterification: The nitrile group is hydrolyzed to an acid and then esterified (usually ethyl ester) to yield Ethoheptazine.

Visualizing the Pathway

The following diagram illustrates the divergence between the Methadone and Ethoheptazine pathways, highlighting the specific role of our topic molecule.

OpioidSynthesis cluster_0 Contrast: Methadone Pathway Start Phenylacetonitrile Intermediate 4-(Dimethylamino)- 2-phenylbutyronitrile (Topic Molecule) Start->Intermediate Alkylation (NaNH2) Reagent1 2-Dimethylaminoethyl chloride Reagent1->Intermediate Cyclization Ring Expansion (Cyclization) Intermediate->Cyclization + Reagent Reagent2 1,3-Dihalopropane + Base Reagent2->Cyclization FinalDrug Ethoheptazine (7-Membered Ring) Cyclization->FinalDrug Hydrolysis & Esterification MethadonePath Diphenylacetonitrile (Different Starting Material)

Figure 1: The synthetic pathway illustrating the conversion of Phenylacetonitrile to Ethoheptazine via the key intermediate 4-(Dimethylamino)-2-phenylbutyronitrile.

Critical Analysis: Why This Intermediate?

The "Mono-Phenyl" Advantage

In drug design, the presence of two phenyl groups (as in Methadone) often increases lipophilicity and potency but can also increase toxicity and respiratory depression. By using 4-(Dimethylamino)-2-phenylbutyronitrile, chemists retained a single phenyl ring at the quaternary center (after the second alkylation/cyclization). This resulted in Ethoheptazine having a milder analgesic profile, suitable for moderate pain (often combined with aspirin), with a lower addiction liability compared to Methadone.

Chemical Stability

The nitrile group (-CN) is electronically stabilizing for the alpha-carbanion during synthesis. It is small, non-reactive during the alkylation steps, and easily convertible to the ethyl ester (via the imidate or acid) in the final step. This makes it the ideal "masking group" for the carboxylate functionality found in the final drug.

Safety and Handling Protocols

As a Senior Application Scientist, it is mandatory to highlight the specific hazards associated with this class of intermediates.

  • Nitrile Toxicity: While less volatile than simple aliphatic nitriles, this compound can metabolize to release cyanide ions. Standard cyanide antidotes (hydroxocobalamin) should be accessible in the lab.

  • Vesicant Properties: The precursor, 2-dimethylaminoethyl chloride, is a nitrogen mustard analog (though less potent). It is a severe skin irritant and potential blister agent. All handling requires double-gloving (Nitrile/Laminate) and a fume hood.

  • Self-Validation:

    • Check: Verify the absence of starting material (Phenylacetonitrile) using TLC (Mobile phase: EtOAc/Hexane 1:1). The product will be more polar due to the amine.

    • Check: Confirm structure via IR spectroscopy. Look for the characteristic sharp Nitrile stretch at ~2240 cm⁻¹.

References

  • Lenz, G. R., et al. (1986). Opiates. Academic Press. (Detailed discussion on ring-expanded analgesics and the synthesis of Ethoheptazine).

  • PubChem. (n.d.). 4-(Dimethylamino)-2-phenylbutyronitrile Compound Summary. National Library of Medicine.

  • de Stevens, G. (Ed.). (1965).[1] Analgetics. Academic Press. (Historical account of the Meperidine and Ethoheptazine families).

  • ChemSrc. (2025).[1][2][3] 4-(Dimethylamino)-2-phenylbutyronitrile CAS: 50599-78-5. (Physical properties and supplier data).

Sources

Methodological & Application

Application Note: Quantitative Analysis of 4-(Dimethylamino)-2-phenylbutyronitrile in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the detection and quantification of 4-(Dimethylamino)-2-phenylbutyronitrile (DMAPBN) using Gas Chromatography-Mass Spectrometry (GC-MS). DMAPBN is a key intermediate in various chemical syntheses, and its accurate measurement is critical for process monitoring and quality control. The protocol details a comprehensive workflow, including sample preparation via liquid-liquid extraction, optimized GC-MS parameters for selective and sensitive detection, and data analysis procedures. This method is designed for researchers, scientists, and drug development professionals requiring precise quantification of DMAPBN in complex organic samples.

Introduction

4-(Dimethylamino)-2-phenylbutyronitrile, a precursor in the synthesis of methadone, requires precise analytical monitoring to ensure reaction efficiency and final product purity.[1] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive compound identification based on mass-to-charge ratios.[2]

The basic nitrogen in the dimethylamino group of DMAPBN allows for straightforward extraction from non-polar matrices into an acidic aqueous phase, followed by back-extraction into an organic solvent after basification. This application note provides a complete protocol, from sample preparation to final analysis, explaining the rationale behind key procedural steps to ensure method robustness and reliability.

Principle of the Method

The analytical workflow is based on a multi-step process designed to isolate DMAPBN from the sample matrix and accurately measure its concentration.

  • Extraction: A Liquid-Liquid Extraction (LLE) is employed to selectively isolate the basic analyte from the sample matrix.[3]

  • Separation: The extracted analyte is injected into the GC system, where it is vaporized and separated from other components on a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[4] Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.[5]

  • Detection and Quantification: As the compound elutes from the GC column, it enters the mass spectrometer. It is then ionized by electron ionization (EI), causing predictable fragmentation. The mass spectrometer detects these fragments, and the compound is identified by its unique fragmentation pattern and retention time. Quantification is performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]

Experimental Workflow Diagram

The overall analytical procedure is outlined in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Organic Solvent Add_HCl Add 0.1 M HCl Sample->Add_HCl Vortex_Centrifuge1 Vortex & Centrifuge Add_HCl->Vortex_Centrifuge1 Collect_Aqueous Collect Aqueous Layer (Analyte) Vortex_Centrifuge1->Collect_Aqueous Add_NaOH Add 5 M NaOH (pH > 10) Collect_Aqueous->Add_NaOH Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Add_NaOH->Add_Solvent Vortex_Centrifuge2 Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge2 Collect_Organic Collect Organic Layer Vortex_Centrifuge2->Collect_Organic Dry_Sample Dry with Na2SO4 Collect_Organic->Dry_Sample Transfer_Vial Transfer to GC Vial Dry_Sample->Transfer_Vial GC_Injection Inject 1 µL into GC-MS Transfer_Vial->GC_Injection Data_Acquisition Data Acquisition (SIM Mode) GC_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: High-level workflow for the analysis of DMAPBN.

Materials and Instrumentation

Reagents and Standards
  • 4-(Dimethylamino)-2-phenylbutyronitrile (DMAPBN) reference standard (≥98% purity)

  • Methanol, HPLC grade

  • Ethyl Acetate, GC grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Internal Standard (IS), e.g., Diphenylamine or a deuterated analog

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector (or equivalent).

  • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4]

  • Autosampler: Agilent 7693A (or equivalent).

Detailed Protocols

Preparation of Standards and Solutions
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of DMAPBN reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with ethyl acetate.

  • Internal Standard (IS) Solution (20 µg/mL): Prepare a stock solution of the chosen internal standard in methanol and dilute to the working concentration with ethyl acetate.

  • Aqueous Solutions: Prepare 0.1 M HCl and 5 M NaOH solutions using deionized water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for samples where DMAPBN is present in a non-polar organic matrix.

  • Initial Sample: Pipette 1 mL of the sample into a 15 mL centrifuge tube.

  • Acidic Extraction: Add 2 mL of 0.1 M HCl. This step protonates the basic dimethylamino group, rendering the analyte soluble in the aqueous layer.

  • Mix and Separate: Vortex the tube for 1 minute, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Isolate Analyte: Carefully transfer the lower aqueous layer to a clean centrifuge tube. Discard the upper organic layer.

  • Basification: Add 0.5 mL of 5 M NaOH to the aqueous extract to raise the pH above 10. This deprotonates the analyte, making it soluble in an organic solvent.

  • Organic Back-Extraction: Add 2 mL of ethyl acetate to the tube.

  • Mix and Separate: Vortex for 1 minute, then centrifuge at 3000 rpm for 5 minutes.

  • Final Extract: Carefully transfer the upper ethyl acetate layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Vial Transfer: Transfer the dried extract into a 2 mL GC autosampler vial for analysis.[7]

GC-MS Instrumental Parameters

The following table outlines the optimized instrumental conditions for the analysis. These parameters should serve as a starting point and may require fine-tuning based on the specific instrument used.[4][6][8]

Parameter Setting Rationale
GC System
Injection PortSplitlessMaximizes sensitivity for trace analysis.
Injector Temp250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing speed and resolution.
Oven ProgramInitial: 150 °C (hold 1 min)Ensures focusing of analytes at the head of the column.
Ramp 1: 15 °C/min to 280 °CProvides good separation of the target analyte from potential impurities.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds to clean the column.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
EI Energy70 eVIndustry standard energy that generates stable and library-searchable mass spectra.[9]
Source Temp230 °CPrevents condensation of analytes in the source.
Quadrupole Temp150 °CMaintains ion flight path stability.
Transfer Line280 °CPrevents analyte condensation between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions.

Data Analysis and Expected Results

Compound Identification

The identification of 4-(Dimethylamino)-2-phenylbutyronitrile is confirmed by two parameters:

  • Retention Time (RT): The time at which the analyte elutes from the GC column. Under the conditions specified, the expected RT is approximately 8-10 minutes.

  • Mass Spectrum: The fragmentation pattern produced by EI.

Expected Mass Spectrum and Key Ions
Ion (m/z) Identity Role in Analysis
58 [CH₂=N(CH₃)₂]⁺Base Peak & Quantifier Ion. This iminium ion is highly stable and characteristic of compounds with a dimethylaminopropyl group.
130[M - C₃H₈N]⁺Qualifier Ion 1. Loss of the dimethylaminopropyl side chain.
188[M]⁺Molecular Ion (Qualifier Ion 2). May be low in abundance but confirms the molecular weight.

Rationale for Ion Selection:

  • The Quantifier Ion (m/z 58) is chosen for its high abundance (base peak), which provides the best signal-to-noise ratio for quantification.

  • Qualifier Ions (m/z 130, 188) are monitored to confirm the identity of the compound. The ratio of the quantifier to qualifier ions should be consistent across all standards and samples, providing a high degree of confidence in the identification.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable means for the quantification of 4-(Dimethylamino)-2-phenylbutyronitrile. The liquid-liquid extraction protocol effectively isolates the analyte from complex matrices, and the optimized GC-MS parameters ensure excellent chromatographic performance and confident identification. This method is well-suited for routine use in process chemistry, pharmaceutical development, and quality control laboratories.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved February 25, 2026, from [Link]

  • University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved February 25, 2026, from [Link]

  • Langman, L.J., & Bechtel, L.K. (n.d.). Gas Chromatography-Mass Spectrometry Method for the Determination of Methadone and 2-Ethylidene-1,5-Dimethyl-3, 3-Diphenylpyrrolidine (EDDP). Springer Nature Experiments. Retrieved February 25, 2026, from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved February 25, 2026, from [Link]

  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved February 25, 2026, from [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). Methadone & EDDP by Liquid/Liquid Extraction and Gas Chromatography/Mass Spectrometry. Retrieved February 25, 2026, from [Link]

  • Hegstad, S., et al. (2014). Development and validation of a solid-phase extraction gas chromatography–mass spectrometry method for the simultaneous quantification of methadone, heroin, cocaine and metabolites in sweat. Journal of Analytical Toxicology, 38(7), 433-441. Retrieved February 25, 2026, from [Link]

  • Anghel, E., et al. (2022). GC-MS Analysis of Methadone and EDDP in Addicted Patients under Methadone Substitution Treatment: Comparison of Urine and Plasma as Biological Samples. Medicina, 58(12), 1735. Retrieved February 25, 2026, from [Link]

  • Shekari, A., et al. (2020). Ultrasound-Assisted Liquid-Liquid Extraction for Analyzing Methadone in Urine Samples by Gas Chromatography-Mass Spectrometry. International Journal of Medical Toxicology and Forensic Medicine, 10(3). Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39739, 4-(Dimethylamino)-2-phenylbutyronitrile. Retrieved February 25, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Mass Spectrometry Data Center. Retrieved February 25, 2026, from [Link]

  • Vree, T.B., et al. (1972). Identification of the major metabolites of methadone in the rat and in man. Journal of Pharmacy and Pharmacology, 24(1), 7-11.
  • Kintz, P., & Mura, P. (1995). A new method for the simultaneous identification of methadone and its two major metabolites in urine. Journal of Analytical Toxicology, 19(5), 323-326.
  • Debrabandere, L., et al. (1993). A validated gas chromatographic-mass spectrometric method for the determination of methadone and its main metabolite EDDP in plasma. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1149-1154.
  • Gunn, J.A., et al. (2005). Analysis of methadone and the primary metabolite (EDDP) in human plasma and oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 29(8), 785-791.
  • University of Luxembourg. (n.d.). PubChemLite - 4-(dimethylamino)-2-phenylbutyronitrile (C12H16N2). Retrieved February 25, 2026, from [Link]

  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved February 25, 2026, from [Link]

  • Merola, G., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules, 27(14), 4627. Retrieved February 25, 2026, from [Link]

  • Analytical Solutions and Providers. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved February 25, 2026, from [Link]

Sources

Synthesis and preparation of 4-(Dimethylamino)-2-phenylbutyronitrile for research purposes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Process Chemistry of Aminonitrile Alkylation Subject: Synthesis and Preparation of 4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5)[1][2]

Executive Summary & Compliance

Target Molecule: 4-(Dimethylamino)-2-phenylbutyronitrile Synonyms:


-(2-Dimethylaminoethyl)benzyl cyanide; 2-Phenyl-4-(dimethylamino)butyronitrile.[1][2]
Role:  Key intermediate in the synthesis of pharmaceutical agents, including antihistamines (e.g., chloropyramine analogs) and non-opioid antitussives (e.g., butethamate).
Chemical Class:  Aryl-amino-nitrile.[2]

Legal & Safety Disclaimer:

WARNING: This protocol involves the synthesis of an amino-nitrile structural motif found in various regulated pharmaceutical precursors.[2] While 4-(dimethylamino)-2-phenylbutyronitrile itself is generally a research chemical, it is structurally related to Schedule II precursors (e.g., Methadone intermediate).[2] Researchers are strictly required to verify compliance with local regulations (e.g., DEA List I/II status in the US, CDSA in Canada) before procurement or synthesis.

HAZARD ALERT: The alkylating agent, 2-Dimethylaminoethyl chloride , is a potent vesicant and blistering agent due to in situ formation of an aziridinium ion.[2] It acts similarly to nitrogen mustards.[2] All manipulations must occur in a certified fume hood with appropriate skin protection (Silver Shield/4H gloves recommended).[2]

Reaction Mechanism & Strategic Analysis

The synthesis relies on the


-alkylation of an arylacetonitrile.[2][3] The methylene protons of phenylacetonitrile (

) are sufficiently acidic to be deprotonated by strong bases or under Phase Transfer Catalysis (PTC) conditions.

The Electrophile Nuance (Crucial): Unlike simple alkyl halides, 2-dimethylaminoethyl chloride (1) does not always react via a direct


 displacement.[2] In solution, particularly at neutral/basic pH, it cyclizes to form a highly reactive aziridinium ion  (2). This strained 3-membered ring is the actual electrophile attacked by the carbanion (3).[2]

Diagram 1: Mechanistic Pathway (Aziridinium Intermediate) [2]

ReactionMechanism Reagent1 2-Dimethylaminoethyl chloride (Free Base) Aziridinium Aziridinium Ion (Active Electrophile) Reagent1->Aziridinium Cyclization (Intramolecular SN2) Product 4-(Dimethylamino)- 2-phenylbutyronitrile Aziridinium->Product Ring Opening Nitrile Phenylacetonitrile Carbanion Nitrile Carbanion Nitrile->Carbanion Deprotonation (Base/PTC) Carbanion->Aziridinium Nucleophilic Attack

Caption: Formation of the reactive aziridinium species and subsequent nucleophilic attack by the nitrile carbanion.

Experimental Protocols

Two methodologies are presented. Method A (PTC) is recommended for safety, scalability, and operational simplicity. Method B (Strong Base) is the historical standard, useful if anhydrous conditions are strictly required.

Method A: Phase Transfer Catalysis (Recommended)

Rationale: Uses aqueous NaOH and a quaternary ammonium catalyst to generate the carbanion at the interface, avoiding dangerous metallic amides (NaNH


) or pyrophoric hydrides (NaH).

Reagents:

  • Phenylacetonitrile: 100 mmol (11.7 g)[2]

  • 2-Dimethylaminoethyl chloride hydrochloride (DMC[2]·HCl): 110 mmol (15.8 g)[2]

  • Sodium Hydroxide (50% aq.[2][4][5] solution): 40 mL[2][6]

  • Toluene: 40 mL[2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA: 1.0 g (3 mol%)[2]

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, charge the Phenylacetonitrile, Toluene, and TBAB.

  • Base Addition: Add the 50% NaOH solution. The mixture will form a biphasic system.

  • Amine Addition:

    • Note: DMC[2]·HCl is a salt.[2][7] Under these conditions, the NaOH will neutralize it in situ to the free base.

    • Add the solid DMC·HCl in small portions over 15 minutes. (Alternatively, pre-neutralize DMC·HCl to free base and add as a toluene solution to reduce exotherm, but handling the volatile vesicant free base is hazardous).

  • Reaction: Heat the mixture to 55–60°C with vigorous stirring (essential for PTC).

    • Observation: The mixture may darken.[2] Monitor internal temperature; exotherms indicate aziridinium formation/reaction.[2]

    • Hold at 60°C for 2 hours, then raise to mild reflux (approx. 85-90°C internal) for 2 hours to ensure completion.

  • Quench: Cool to room temperature. Add 100 mL cold water to dissolve inorganic salts.[2]

Method B: Traditional Anhydrous Alkylation (Historical)

Rationale: Suitable for small-scale, high-purity kinetic studies where water must be excluded.[2]

Reagents:

  • Sodium Hydride (60% in oil): 110 mmol (4.4 g) - Washed with hexane to remove oil.[2]

  • Solvent: Anhydrous THF or Toluene (150 mL).

  • Phenylacetonitrile: 100 mmol.[2]

  • 2-Dimethylaminoethyl chloride (Free Base): 105 mmol.[2] Must be freshly prepared from HCl salt.

Protocol:

  • Suspend NaH in anhydrous solvent under Argon/Nitrogen.[2]

  • Add Phenylacetonitrile dropwise at 0°C. Evolution of

    
     gas will occur.[2] Stir until gas evolution ceases (formation of yellow/orange carbanion).
    
  • Add the free base amine (dissolved in solvent) dropwise.[2]

  • Reflux for 4–6 hours.

Workup and Purification (Acid-Base Extraction)

The product is a basic amine. This property is exploited to separate it from unreacted neutral nitrile (starting material).[2]

Diagram 2: Purification Workflow

Workup RxnMix Crude Reaction Mixture (Toluene/Aq NaOH) Sep1 Phase Separation RxnMix->Sep1 Org1 Organic Phase (Product + Impurities) Sep1->Org1 Aq1 Aqueous Phase (Discard) Sep1->Aq1 AcidExt Extract with 10% HCl Org1->AcidExt Org2 Organic Phase (Unreacted Nitrile) AcidExt->Org2 Discard Aq2 Acidic Aqueous Phase (Product as HCl salt) AcidExt->Aq2 Keep Basify Basify with 20% NaOH to pH > 12 Aq2->Basify FinalExt Extract into DCM/Ether Basify->FinalExt Distill Vacuum Distillation (bp 95-98°C @ 0.1 mmHg) FinalExt->Distill

Caption: Acid-base extractive workup to isolate the basic amine product from neutral side-products.

Detailed Workup Steps:

  • Phase Cut: Separate the organic layer (Toluene) from the aqueous layer.[2]

  • Acid Extraction: Extract the Toluene layer with

    
     mL of 2M HCl.
    
    • Chemistry: The product (amine) protonates and moves to the water phase. Unreacted phenylacetonitrile remains in the Toluene (discard Toluene).

  • Basification: Cool the combined acidic aqueous extracts on ice. Slowly add 20% NaOH until pH > 12. The product will oil out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Diethyl Ether (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    . Filter and evaporate solvent.[2][8]
  • Distillation: Vacuum distill the residue.

    • Target Fraction: 95–98°C at 0.1 mmHg (or ~135–140°C at 15 mmHg).[2]

Analytical Characterization

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilDarkens on storage due to N-oxide formation.[2]
Refractive Index

IR Spectrum

Sharp, weak nitrile band.[2]
1H NMR (CDCl3)

7.3 (m, 5H, Ar-H)
Phenyl group.[2]

3.8 (t, 1H, CH-CN)
Benzylic proton (triplet due to adjacent CH2).[2]

2.2 (s, 6H, N(CH3)2)
Characteristic singlet for dimethylamino.

1.8 - 2.4 (m, 4H, -CH2-CH2-)
Ethylene bridge multiplets.[2]
GC-MS M+ = 188 m/zBase peak often 58 m/z (

).[2]

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Hydrolysis of the nitrile to the amide/acid.

    • Fix: Reduce reaction temperature (stay <90°C) or reduce NaOH concentration to 30% in Method A.

  • Impurity (Bis-alkylation):

    • Cause: The mono-alkylated product is still acidic enough to react again, though sterically hindered.[2]

    • Fix: Use a slight excess of Phenylacetonitrile (1.1 eq) relative to the amine to statistically favor mono-alkylation.[2]

  • Emulsions during Workup:

    • Cause: Quaternary ammonium salts (catalyst) acting as surfactants.[2]

    • Fix: Filter the biphasic mixture through Celite before separation, or add saturated brine.

References

  • Easton, N. R., & Gardner, J. H. (1947). Isomers of Methadone and Related Compounds. Journal of the American Chemical Society, 69(11), 2941-2942.

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: General Methods. Organic Syntheses, 55, 91.

  • PubChem. (n.d.).[2] Compound Summary: 4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5).[1][2] National Library of Medicine.[2] [2]

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.[2] (Context on aminonitrile precursors).

  • Starks, C. M. (1971).[2] Phase-transfer catalysis.[2][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

Sources

Solvent extraction techniques for isolating 4-(Dimethylamino)-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Isolation and Purification of 4-(Dimethylamino)-2-phenylbutyronitrile

Executive Summary

This technical guide details the isolation and purification of 4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5), a critical intermediate in the synthesis of various pharmaceutical agents, including analgesics and antispasmodics.[1][2][3] The molecule features a tertiary amine and a nitrile group attached to a phenyl-substituted aliphatic chain.[2][3][4]

The isolation strategy relies on the pH-dependent solubility switch (Acid-Base Extraction) inherent to the tertiary amine functionality.[2][3] This method offers superior selectivity over simple silica chromatography for large-scale isolation, effectively removing neutral byproducts (e.g., unreacted phenylacetonitrile) and inorganic salts.[1]

Physicochemical Basis of Extraction

Effective isolation requires exploiting the specific physical properties of the target molecule.[1][3]

PropertyValue / CharacteristicExtraction Implication
Molecular Structure C₁₂H₁₆N₂Contains a basic dimethylamino group (

).[1][2][3]
LogP (Octanol/Water) ~2.0 (Predicted)Lipophilic in neutral form; highly soluble in organic solvents (Toluene, DCM).[1][2]
Solubility (pH < 3) High (Aqueous)Protonation of the amine forms a water-soluble ammonium salt (

).[1][2]
Solubility (pH > 11) High (Organic)Deprotonation regenerates the free base oil, immiscible with water.[1][2]
Boiling Point 95–98°C @ 0.1 mmHgThermally stable enough for vacuum distillation, but salt formation is preferred for high purity.[1][2][3]
Mechanistic Principle: The Acid-Base Swing

The core purification logic utilizes a reversible phase transfer:[3]

  • Forward Extraction: The crude organic phase is washed with dilute acid.[1][2][3] The target amine protonates and migrates to the aqueous phase, leaving non-basic impurities (starting materials, tars) in the organic solvent.[1]

  • Reverse Extraction: The aqueous phase is basified.[1][2][3] The target amine deprotonates, becoming hydrophobic, and is extracted back into a clean organic solvent.[1]

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Primary Isolation)

Objective: To isolate the crude amine from the reaction mixture (typically Toluene) and remove neutral impurities.[1][2]

Reagents:

  • Crude reaction mixture (in Toluene)[1][2][4]

  • Hydrochloric Acid (1N HCl)[1][2]

  • Sodium Hydroxide (20% w/w NaOH)[1][2]

  • Ethyl Acetate (EtOAc) or fresh Toluene[1][2]

  • Brine (Saturated NaCl)[1][2]

  • Magnesium Sulfate (MgSO₄, anhydrous)[1][2][5]

Step-by-Step Methodology:

  • Quench and Separation:

    • Cool the reaction mixture to room temperature. Add water (volume equal to 50% of reaction volume) to dissolve inorganic salts (NaCl/KCl).[1][2]

    • Separate the phases. Retain the Organic Phase (A) containing the product.[1][2]

  • Acid Extraction (Purification Step):

    • Transfer Organic Phase (A) to a separatory funnel.[1][2][3]

    • Extract with 1N HCl (3 x 0.5 volume equivalents).

    • Critical Checkpoint: Measure the pH of the aqueous layer; it must remain < 2.[2]

    • Phase Distribution:

      • Organic Layer: Contains unreacted phenylacetonitrile and neutral byproducts.[1][2][3] Discard after TLC confirmation.

      • Aqueous Layer (Acidic): Contains the target 4-(Dimethylamino)-2-phenylbutyronitrile as the hydrochloride salt.[1][2][3]

  • Basification (The Switch):

    • Cool the combined Aqueous Acidic Layers to 0–5°C (ice bath). Exothermic reaction warning.

    • Slowly add 20% NaOH with stirring until pH reaches 12–13.

    • Observation: The solution will become cloudy as the free base amine oils out.[1][2]

  • Final Extraction:

    • Extract the basic aqueous mixture with Ethyl Acetate or Toluene (3 x 0.5 volume equivalents).[1][2]

    • Combine the organic extracts.[1][2][3][6] Wash with Brine (1 x volume) to remove excess alkalinity and break potential emulsions.[1][2][3]

    • Dry over anhydrous MgSO₄ for 30 minutes. Filter and concentrate under reduced pressure (Rotovap) to yield the Crude Free Base Oil .[1][2]

Protocol B: Hydrochloride Salt Crystallization (High Purity)

Objective: To convert the free base oil into a stable, crystalline solid for storage or final formulation.[1]

Reagents:

  • Crude Free Base Oil (from Protocol A)[1][2]

  • Isopropanol (IPA) or Acetone[1][2]

  • Concentrated HCl or HCl in Diethyl Ether[2][3]

Methodology:

  • Dissolution: Dissolve the crude oil in a minimum volume of cold Isopropanol (approx. 3–4 mL per gram of oil).[1][2][3]

  • Acidification:

    • Option 1 (Gas): Bubble dry HCl gas through the solution until saturation.[1][2][3]

    • Option 2 (Solvent): Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Crystallization:

    • Monitor pH; stop addition when the solution tests acidic (pH 2–3) on wet pH paper.

    • Cool the mixture to -10°C overnight. White crystalline precipitate should form.[1][2][3][7]

  • Isolation:

    • Filter the solids under vacuum.[1][2][3][7]

    • Wash the filter cake with cold Ether or Acetone to remove residual mother liquor.[1][3]

    • Dry in a vacuum oven at 40°C.

Process Visualization

The following diagram illustrates the purification logic, highlighting the phase partitioning at each pH stage.

ExtractionWorkflow Start Crude Reaction Mixture (Toluene + Product + Impurities) AcidWash Add 1N HCl (pH < 2) Phase Separation Start->AcidWash OrgWaste Organic Phase (Neutral Impurities/Starting Material) AcidWash->OrgWaste Top Layer AqAcid Aqueous Acid Phase (Target as Amine-HCl Salt) AcidWash->AqAcid Bottom Layer Basify Basify with NaOH (pH > 12) Target Liberated as Free Base AqAcid->Basify Extract Extract with Ethyl Acetate Basify->Extract AqWaste Aqueous Waste (Inorganic Salts) Extract->AqWaste Bottom Layer ProductOrg Product Organic Phase Extract->ProductOrg Top Layer Final Evaporation & Crystallization (Pure Product) ProductOrg->Final

Caption: Flowchart demonstrating the Acid-Base "Swing" extraction utilized to separate the basic amine target from neutral organic impurities.[1][2][3][4]

Analytical Validation

To ensure the integrity of the isolation, the following analytical checkpoints are recommended:

MethodParameterAcceptance Criteria
HPLC Purity> 98.0% (Area under curve). Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA).[1][2][3]
Titration Assay (HCl Salt)99.0–101.0% (Argentometric titration for chloride content).[1][2][3]
GC-MS IdentityMolecular ion peak present (

188 m/z).[1][2][3] Absence of phenylacetonitrile peak.[1][2][3]

Safety & Compliance

  • Chemical Hazards: 4-(Dimethylamino)-2-phenylbutyronitrile is a skin and severe eye irritant.[1][2][3] All operations must be conducted in a fume hood.[1][2][3]

  • Regulatory Status: While this specific molecule is a mono-phenyl analog, it is chemically related to the synthesis of Methadone (a controlled substance).[1] Researchers must verify local regulations (e.g., DEA List I Chemical status for related diphenyl analogs) and maintain strict inventory logs.[1][2]

  • Waste Disposal: Aqueous waste streams from the extraction will contain high concentrations of sodium salts and trace organics; dispose of as hazardous aqueous waste.[2][3]

References

  • Preparation of 4-dimethylamino-2-phenylbutanenitrile. PrepChem. Accessed February 25, 2026. [Link]

  • PubChem Compound Summary for CID 39739, 4-(Dimethylamino)-2-phenylbutyronitrile. National Center for Biotechnology Information (2025). Accessed February 25, 2026. [Link][1][2]

  • Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile (Methodology Reference). U.S. Patent 4,242,274.[1][2][3][8] (Provides foundational industrial extraction logic for this class of aminonitriles).

  • Organic Syntheses Procedure: α-(N,N-Dimethylamino)phenylacetonitrile. Organic Syntheses, Coll. Vol. 4, p.436 (1963).[1][2] (Reference for handling amino-nitrile precursors). [Link]

Sources

Application Note: Advanced Purification Strategies for 4-(Dimethylamino)-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and crystallization protocols for 4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5), a critical intermediate in the synthesis of various pharmaceutical agents, including antihistamines and analgesic precursors.

Critical Technical Distinction: In its free base form, 4-(Dimethylamino)-2-phenylbutyronitrile is a viscous oil at room temperature (bp 95–98°C at 0.1 mmHg). Therefore, "crystallization" for this specific entity strictly refers to Reactive Crystallization —the conversion of the oily free base into a crystalline salt (typically the Hydrochloride or Oxalate) to achieve high purity (>99.5%) and storage stability. This protocol focuses on the Hydrochloride (HCl) Salt formation and subsequent recrystallization, as this is the industry standard for stabilizing amino-nitriles.

Physicochemical Context & Impurity Profile

The Challenge of the "Oily" Intermediate

Direct crystallization of the free base is thermodynamically unfavorable due to high rotational freedom in the alkyl chain. Purification via high-vacuum distillation is possible but often fails to remove structurally similar impurities with similar boiling points. Salt formation locks the molecule into a rigid lattice, rejecting impurities that cannot fit the crystal packing.

Key Impurities Targeted
Impurity TypeSpecific CompoundOriginRejection Mechanism
Starting Material Phenylacetonitrile (Benzyl Cyanide)Incomplete alkylationRemains in organic mother liquor (non-basic, won't form salt).
Side Product

-Phenylcinnamonitrile
Condensation side-reactionSteric exclusion from HCl lattice.
Hydrolysis Product 4-(Dimethylamino)-2-phenylbutanamideNitrile hydrolysis (moisture)Solubility differential in alcoholic solvents.
Regioisomer Branched alkyl isomersNon-specific alkylationLattice mismatch; stays in solution.

Method A: Reactive Crystallization (Salt Formation)

Objective: Convert crude oily free base into crude crystalline Hydrochloride salt.

Reagents & Equipment
  • Crude Substrate: 4-(Dimethylamino)-2-phenylbutyronitrile (Oil).[1]

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). Rationale: These esters are excellent solvents for the free base but poor solvents for the HCl salt, driving precipitation.

  • Acid Source: 4M HCl in Dioxane or anhydrous HCl gas. Avoid aqueous HCl to prevent nitrile hydrolysis.

  • Equipment: Jacketed glass reactor with overhead stirring, N2 atmosphere.

Protocol Steps
  • Dissolution: Charge the crude oil (1.0 eq) into the reactor. Add anhydrous EtOAc (5–7 volumes relative to oil weight). Stir at 20°C until homogenous.

  • Cooling: Lower reactor temperature to 0°C–5°C.

  • Acid Addition (Critical Step):

    • Slowly introduce HCl (1.05 eq) over 60 minutes.

    • Observation: The solution will initially cloud, followed by the formation of a heavy white precipitate.

    • Control: Maintain temperature <10°C. The reaction is exothermic.

  • Aging: Stir the slurry at 0°C for 2 hours to allow Ostwald ripening (growth of larger crystals at the expense of fines).

  • Filtration: Filter the solids under N2 pressure or vacuum.

  • Wash: Wash the cake with 2 volumes of cold (0°C) EtOAc to remove entrained non-basic impurities (like unreacted Benzyl Cyanide).

  • Drying: Vacuum dry at 40°C.

Method B: High-Purity Recrystallization

Objective: Upgrade crude HCl salt (purity ~95-97%) to API-grade (>99.5%).

Solvent Selection Strategy
  • Solvent: Isopropanol (IPA) or Ethanol/Ether blend.

  • Mechanism: The HCl salt has a steep solubility curve in hot IPA (soluble) vs. cold IPA (insoluble).

Protocol Steps
  • Reflux: Suspend crude HCl salt in IPA (3 volumes). Heat to reflux (82°C).

  • Dissolution Check: If solids remain, add IPA in 0.5 volume increments until clear. Note: If solution is colored, treat with activated carbon (5% w/w) for 15 mins, then hot filter.

  • Controlled Cooling (The "Crash" Prevention):

    • Cool from 82°C to 60°C over 30 minutes.

    • Seeding: At 60°C, add pure seed crystals (0.1% w/w) to initiate uniform nucleation.

    • Cool from 60°C to 20°C over 2 hours (Linear ramp: 0.3°C/min).

  • Final Crystallization: Hold at 0°C for 4 hours.

  • Isolation: Filter and wash with cold IPA.

Process Visualization (Workflow & Logic)

PurificationProtocol CrudeOil Crude 4-(Dimethylamino)- 2-phenylbutyronitrile (Oil) SolventAdd Dissolve in Anhydrous EtOAc (Reject Non-Polar Impurities) CrudeOil->SolventAdd Acidification Reactive Crystallization Add Anhydrous HCl < 10°C SolventAdd->Acidification Salt Formation Filtration1 Filtration & Wash (Remove Benzyl Cyanide) Acidification->Filtration1 CrudeSalt Crude HCl Salt (Solid) Purity ~96% Filtration1->CrudeSalt Impurity1 Waste: Unreacted Nitriles (Stay in EtOAc) Filtration1->Impurity1 Recryst Recrystallization in Hot IPA (Thermodynamic Control) CrudeSalt->Recryst FinalProduct High Purity HCl Salt >99.5% Purity Recryst->FinalProduct Slow Cooling Impurity2 Waste: Hydrolysis Products (Stay in IPA Mother Liquor) Recryst->Impurity2

Caption: Figure 1: Reactive crystallization workflow converting the oily free base to high-purity solid salt.

Analytical Validation Parameters

To ensure the protocol was successful, the final crystals must meet these criteria:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 188°C – 192°C (Decomposition)DSC / Capillary
Assay (Titration) 99.0% – 101.0%Argentometric (Cl-) or Perchloric Acid
HPLC Purity > 99.5% areaC18 Column, Phosphate Buffer/MeCN
Residual Solvent < 5000 ppm (IPA/EtOAc)GC-Headspace

References

  • Synthesis & Properties: PrepChem. "Synthesis of 4-dimethylamino-2-phenylbutanenitrile." (Based on US Patent 4,783,537).[1] Link

  • Physical Data: PubChem. "4-(Dimethylamino)-2-phenylbutyronitrile (Compound)."[2][3][4] National Library of Medicine. Link

  • Purification Methodology: Organic Syntheses. "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile." (General method for phenyl-nitrile purification). Link

  • Impurity Profiling: International Journal of Pharmaceutical Sciences and Research. "Impurity Profile of Drug Substances." (Context on amino-nitrile degradation). Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important synthesis. As a key intermediate in various pharmaceutical syntheses, including as a precursor to Methadone and its analogs, achieving a high yield of this compound is critical.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues encountered during the synthesis, which typically involves the alkylation of a phenylacetonitrile derivative. A prevalent route is the reaction of phenylacetonitrile with (2-chloroethyl)dimethylamine using a strong base.[3]

Q1: My reaction has stalled, and I'm recovering a significant amount of my phenylacetonitrile starting material. What's the likely cause?

A1: This issue almost always points to incomplete deprotonation of the phenylacetonitrile. The alpha-proton (α-H) of the nitrile is acidic, but it requires a sufficiently strong, non-nucleophilic base to generate the necessary carbanion for the subsequent alkylation.

  • Causality—The Importance of Base Strength: The pKa of the α-H on phenylacetonitrile is approximately 22 (in DMSO). For efficient deprotonation, the conjugate acid of your base should have a pKa significantly higher than this value.

    • Inadequate Bases: Common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are generally not strong enough to achieve full deprotonation, leading to low conversion.

    • Recommended Bases: Stronger bases such as sodium amide (NaNH₂), sodium hydride (NaH), or lithium diisopropylamide (LDA) are required.[3] These ensure a rapid and quantitative formation of the nucleophilic carbanion.

  • Solvent Choice is Critical: The reaction must be conducted under strictly anhydrous (water-free) conditions. Aprotic solvents like toluene, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard.[3][4] Any trace of water or other protic solvents will protonate the carbanion, immediately quenching the reaction and returning the starting material.

Q2: My reaction seems to work, but my final yield is still low, and I have a complex mixture of byproducts. What are the most likely side reactions?

A2: Low yields in the presence of byproduct formation typically suggest one of two competing pathways is occurring: over-alkylation or an elimination reaction.

  • Dialkylation: The product, 4-(dimethylamino)-2-phenylbutyronitrile, still possesses an acidic α-H. If a strong base is still present after the initial alkylation, the product can be deprotonated again and react with a second molecule of the alkylating agent. This is more common if the alkylating agent is added too quickly or in large excess.

  • E2 Elimination: The alkylating agent, (2-chloroethyl)dimethylamine, can undergo an E2 (elimination) reaction when attacked by a strong base, especially at higher temperatures. The phenylacetonitrile carbanion, while a good nucleophile, is also basic. This elimination pathway produces dimethylvinylamine, which will not participate in the desired reaction.

To favor the desired Sₙ2 reaction over elimination, consider adding the alkylating agent at a lower temperature and then slowly warming the reaction mixture.

Q3: I'm observing significant product loss during the aqueous work-up and extraction. Why is this happening?

A3: This is a very common issue when working with aminonitriles. The tertiary amine in your product is basic, making its solubility highly dependent on the pH of the aqueous phase.

  • Incorrect pH during Extraction:

    • Acidic Wash: When you wash the organic layer with an acidic solution (e.g., 1N HCl), the amine becomes protonated (R₃N → R₃NH⁺).[3] This ammonium salt is now highly water-soluble and will move from the organic layer into the aqueous layer. This is an intentional step to separate it from non-basic impurities.

    • Basification is Key: To recover your product, you must then basify the acidic aqueous layer (e.g., with 2.5N NaOH) to a pH greater than 10.[3] This deprotonates the ammonium salt back to the neutral, organic-soluble freebase (R₃NH⁺ → R₃N), allowing it to be extracted back into a fresh organic solvent like diethyl ether.[3] Failure to sufficiently basify the aqueous layer is a primary cause of yield loss.

  • Emulsion Formation: The amphiphilic nature of some aminonitriles can lead to the formation of stable emulsions during extraction, making separation difficult.[5] If this occurs, adding brine (a saturated aqueous solution of NaCl) can help to break the emulsion.[5]

Q4: My product streaks badly during silica gel chromatography, leading to poor separation and low recovery. How can I fix this?

A4: The basicity of the amine functional group is the culprit here. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites, leading to significant tailing or streaking on the column.[5]

  • Solutions for Chromatography:

    • Neutralize the Silica: Pre-treating the silica gel with a small amount of a tertiary amine, like triethylamine (Et₃N), is a common strategy. A typical mobile phase might include a small percentage (e.g., 0.5-1%) of triethylamine mixed with your solvents (e.g., hexanes/ethyl acetate). This deactivates the acidic sites on the silica, allowing for much cleaner elution of your product.

    • Use a Different Stationary Phase: Alumina (Al₂O₃) is a basic stationary phase and can be a good alternative to silica gel for purifying basic compounds.[6]

    • Amine Protection: For particularly difficult purifications, protecting the amine as a carbamate (e.g., Boc or Cbz) can be an effective, though longer, strategy. This temporarily removes the basicity, allowing for standard silica gel chromatography. The protecting group is then removed in a subsequent step.[5]

Section 2: In-Depth Troubleshooting & Protocols

This section provides a more detailed look at reaction parameters and includes a sample protocol based on established literature procedures.

Troubleshooting Low Yields: A Parameter-Based Guide
ParameterPotential Issue if Yield is LowRecommended Action & Rationale
Base Incomplete deprotonation of phenylacetonitrile.Use a strong, non-nucleophilic base like NaNH₂ or NaH in an anhydrous aprotic solvent.[3] This ensures quantitative formation of the reactive carbanion.
Solvent Quenching of the carbanion.Ensure the solvent (e.g., Toluene, THF) is rigorously dried before use. Any protic impurity will halt the reaction.[3][4]
Temperature Side reactions (elimination, degradation).Add the base and alkylating agent at a controlled, often reduced, temperature. While some procedures use reflux,[3] starting colder can improve selectivity by favoring the Sₙ2 pathway over E2 elimination.
Alkylating Agent Impurity or degradation.Use a high-purity source of (2-chloroethyl)dimethylamine. It can be unstable and should be stored properly. The hydrochloride salt is often used, which is neutralized in situ or before the reaction.
Work-up pH Product loss into the aqueous phase.Carefully monitor and control the pH during the acid-base extraction. Ensure the final basification step reaches a pH > 10 to convert the product to its freebase form for extraction.[3]
Purification Product streaking/loss on silica column.Add ~1% triethylamine to your eluent system or use a basic stationary phase like alumina. This passivates the acidic sites on the silica gel, preventing strong adsorption of the basic product.[5][6]
Illustrative Reaction Workflows

The following diagrams illustrate the core chemical transformation and a common purification strategy.

G cluster_0 Reaction Phase cluster_1 Purification Phase A Phenylacetonitrile C Phenylacetonitrile Carbanion A->C Deprotonation (Anhydrous Solvent) B Strong Base (e.g., NaNH2) B->C E Crude Product: 4-(Dimethylamino)-2-phenylbutyronitrile C->E SN2 Alkylation D (2-Chloroethyl)dimethylamine D->E F Crude Product in Organic Solvent E->F H Aqueous Layer (Protonated Amine Salt) F->H Extraction G Aqueous Acid Wash (e.g., 1N HCl) G->H J Purified Freebase (in fresh organic solvent) H->J Basify & Re-extract I Aqueous Base (e.g., NaOH) I->J

Caption: High-level workflow for synthesis and purification.

The competition between the desired Sₙ2 reaction and the undesired E2 elimination is a key factor influencing yield.

G cluster_sn2 Desired Pathway (SN2) cluster_e2 Side Reaction (E2) center Phenylacetonitrile Anion (Nucleophile/Base) product 4-(Dimethylamino)-2-phenylbutyronitrile center->product Nucleophilic Attack on Carbon byproduct Dimethylvinylamine (Elimination Product) center->byproduct Proton Abstraction from beta-Carbon alkyl_halide (2-Chloroethyl)dimethylamine (Electrophile) alkyl_halide->product alkyl_halide->byproduct

Caption: Competing SN2 (desired) and E2 (undesired) pathways.

Representative Experimental Protocol

This protocol is adapted from established literature procedures and is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.[3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium amide (NaNH₂) (0.90 mol) suspended in 750 mL of anhydrous toluene.

  • Deprotonation: While refluxing the suspension, add a solution of phenylacetonitrile (0.85 mol) in 100 mL of anhydrous toluene dropwise over 30 minutes. Continue to stir the mixture at reflux for an additional 3 hours. The formation of the sodium salt of the nitrile may be observed.

  • Alkylation: Add a solution of (2-chloroethyl)dimethylamine (0.86 mol) in 50 mL of anhydrous toluene dropwise to the refluxing mixture. A color change to a dark suspension is expected. Heat the reaction at reflux for 4.5 hours, then allow it to cool and stir at room temperature overnight (approx. 16 hours).

  • Quench & Extraction: Carefully quench the reaction by adding 1.5 liters of water. Separate the organic layer and extract it with 1N HCl.

  • Isolation: Cool the acidic aqueous extract in an ice bath and basify with 2.5N NaOH until the pH is strongly basic (pH > 10).

  • Final Extraction: Extract the basified aqueous solution with diethyl ether. Combine the ether extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oil.

  • Purification: Purify the crude oil by vacuum distillation to afford the final product.[3]

References

  • BenchChem. (n.d.). Preventing degradation of aminonitriles during workup and purification.
  • BenchChem. (n.d.). A Technical Guide to the Stereospecific Synthesis of (S)-Methadone.
  • PrepChem. (n.d.). Synthesis of 4-dimethylamino-2-phenylbutanenitrile.
  • designer-drug.com. (n.d.). Synthesis of Methadone.
  • Scribd. (n.d.). Methadone Synthesis.
  • Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros.
  • Google Patents. (n.d.). US2855428A - Preparation of amino nitriles.
  • Chemical Synthesis Database. (n.d.). 4-dimethylamino-2-phenylbutanal.
  • UNODC. (1953). Bulletin on Narcotics - 1953 Issue 1.
  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles: 2-phenylbutyronitrile. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • Supporting Information: Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.).
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of 2-Phenylbutanenitrile Synthesis.
  • Google Patents. (n.d.). US4048211A - Modification of methadone synthesis process step.

Sources

Resolving solubility issues of 4-(Dimethylamino)-2-phenylbutyronitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Stability of 4-(Dimethylamino)-2-phenylbutyronitrile (DPN) in Aqueous Buffers Document ID: TS-DPN-SOL-01 Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists Last Updated: February 26, 2026

Executive Summary

4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5) presents a classic physicochemical paradox common to CNS-active precursors: it is a lipophilic weak base . While highly soluble in organic solvents and acidic aqueous media, it exhibits poor solubility and "oiling out" behavior at physiological pH (7.4).

This guide provides a mechanistic approach to solubilization, moving beyond trial-and-error to predictable, thermodynamically sound formulation strategies.

Part 1: The Physicochemical Landscape

To resolve solubility, one must first understand the molecular "switch" controlling the behavior of this compound.

The Core Conflict: Ionization vs. Lipophilicity

The molecule contains two competing functional groups:

  • The Phenyl & Butyronitrile Backbone: Highly lipophilic (hydrophobic). This drives the molecule to separate from water.

  • The Dimethylamino Group: A weak base with a pKa of approximately 9.4–9.6 .

The Mechanism:

  • At pH < 7.0 (Acidic): The amine is protonated (

    
    ). The charge creates a hydration shell, rendering the molecule water-soluble.
    
  • At pH > 7.4 (Physiological/Basic): The amine deprotonates to its free base form. Without the charge, the lipophilic backbone dominates, causing the compound to separate as a viscous oil.

Technical Insight: Unlike crystalline solids that precipitate, this compound often forms an emulsion or "oils out" upon hitting neutral buffers. This phase separation is often mistaken for impurity or degradation.

Part 2: Formulation Decision Matrix

Use the following logic flow to determine the optimal solubilization strategy for your specific assay.

FormulationDecision Start Start: Define Assay Requirements pH_Check Is pH 7.4 required? Start->pH_Check Conc_Check Target Concentration? pH_Check->Conc_Check Yes (Must be pH 7.4) Acid_Sol STRATEGY A: Acidic Buffer (pH 4-5) (Highest Solubility) pH_Check->Acid_Sol No (pH < 6 ok) Cosolvent STRATEGY B: Organic Co-solvent (DMSO/EtOH < 1%) Conc_Check->Cosolvent Low (< 10 µM) Complex STRATEGY C: Cyclodextrin Complex (HP-β-CD) Conc_Check->Complex High (> 10 µM)

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on experimental constraints.

Part 3: Troubleshooting Guides & Protocols

Issue 1: "My compound turns into oil droplets when I add it to PBS."

Diagnosis: You are experiencing pH-induced phase separation . You likely dissolved the stock in DMSO and spiked it into Phosphate Buffered Saline (pH 7.4). The buffer capacity of PBS instantly neutralized the local pH, forcing the compound into its insoluble free-base state.

The Fix: The "Salt-In" Protocol Instead of adding the free base to the buffer, convert it to a salt in situ or use a pre-acidified vehicle.

Protocol:

  • Stock Preparation: Dissolve the compound in 100% Ethanol or DMSO at 100x the target concentration.

  • Vehicle Preparation: Prepare 10 mM Acetate Buffer (pH 4.5) OR 0.1 N HCl.

  • Dilution: Slowly add the stock solution to the acidic vehicle with vortexing.

  • Verification: Ensure the solution is clear.

  • Application: If the assay allows, add this acidic solution to your cells/wells. The high dilution factor into the culture media (usually pH 7.4) may keep the compound kinetically solubilized long enough for uptake, or the protein binding in serum will prevent precipitation.

Issue 2: "I need a high concentration (100 µM+) at pH 7.4 for animal injections."

Diagnosis: Simple pH adjustment is insufficient because injecting acidic solutions is painful and damaging to tissue. Co-solvents (DMSO) are often toxic at the volumes required.

The Fix: Cyclodextrin Encapsulation Cyclodextrins (CDs) form a "host-guest" complex, hiding the lipophilic phenyl ring inside a hydrophobic cavity while presenting a hydrophilic exterior to the buffer.

Protocol:

  • Vehicle: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.

  • Addition: Add the compound (as a free base oil or DMSO stock) to the CD solution.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The energy helps the lipophilic molecule enter the CD cavity.

  • Filtration: Filter sterilize (0.22 µm).

  • Result: This usually yields a clear, stable solution at neutral pH that is safe for IV/IP injection.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Hydrochloride salt (DPN-HCl) instead of the free base? A: Yes, and it is highly recommended. The HCl salt is a solid and is inherently water-soluble. However, be warned: if you dissolve DPN-HCl in a strong buffer like PBS (pH 7.4), the buffer will strip the proton, regenerating the free base and potentially causing precipitation over time. Always check for turbidity after 1 hour.

Q2: Is the nitrile group stable in water? A: Generally, yes. While nitriles can hydrolyze to amides/acids, this requires strong acid/base and heat (e.g., refluxing in H2SO4) [1]. At physiological temperatures and pH, the nitrile is chemically stable for the duration of typical biological assays (24–48 hours).

Q3: Why does my solubility data vary so much between experiments? A: This is likely due to Kinetic vs. Thermodynamic solubility .

  • Kinetic:[1] Adding a DMSO stock to buffer. The compound stays in solution temporarily due to supersaturation.

  • Thermodynamic: Equilibrium solubility.

  • Advice: For reproducible

    
     curves, incubate your compound in the assay buffer for 2 hours and centrifuge before adding to cells to remove micro-precipitates that might skew results.
    

Part 5: Quantitative Data Summary

Solvent SystemSolubility EstimateStabilitySuitability
Water (pH 7.0) < 0.1 mg/mL (Poor)Low (Oiling out)None
0.1 N HCl (pH 1.0) > 50 mg/mL (High)HighStock Solution
PBS + 5% DMSO ~ 0.5 mg/mL (Meta-stable)Moderate (Hours)In vitro screening
20% HP-β-CD > 10 mg/mLHigh (Days)In vivo / Animal
Ethanol MiscibleHighStock Solution

References

  • PubChem. (n.d.).[2][3] 4-(Dimethylamino)-2-phenylbutyronitrile (Compound). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Reference for HP-β-CD protocols).
  • U.S. Patent No. 4,242,274. (1980). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. (Describes the acid-base extraction and salt formation of related aminonitriles).

Sources

Minimizing hydrolysis side-reactions of 4-(Dimethylamino)-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-(Dimethylamino)-2-phenylbutyronitrile (often abbreviated as DPBN or the Mono-Phenyl Nitrile Precursor ).

This guide prioritizes the prevention of the primary degradation pathway: Hydrolysis to the amide (4-(dimethylamino)-2-phenylbutanamide) and carboxylic acid.

Status: Operational | Topic: Hydrolysis Mitigation | Audience: R&D / Process Chem

Executive Summary

4-(Dimethylamino)-2-phenylbutyronitrile is a thermodynamically stable but kinetically vulnerable intermediate. Its stability is compromised by the anchimeric assistance of the dimethylamino tail and the electronic activation of the


-phenyl ring.

Successful handling requires strict adherence to anhydrous protocols and controlled pH transitions . The most critical failure points occur during the Phase Transfer Catalysis (PTC) reaction quench and acid-base extraction workups .

Module 1: The Mechanism of Failure

Q: Why does this specific nitrile hydrolyze faster than simple alkyl nitriles?

A: Two factors conspire to accelerate hydrolysis in this molecule:

  • 
    -Phenyl Activation:  The phenyl ring at the 
    
    
    
    -position stabilizes the transition state (imidate intermediate) via resonance, lowering the activation energy for nucleophilic attack by water or hydroxide.
  • Local Basicity: The distal dimethylamino group (

    
    ) acts as an internal proton shuttle. In aqueous suspensions, it increases the local pH near the molecule, attracting water and facilitating base-catalyzed hydration of the nitrile even in nominally neutral bulk media.
    

Visualizing the Threat: The following diagram illustrates the degradation pathway you must avoid. Note the irreversibility of the final step to the acid.

HydrolysisMechanism cluster_conditions Risk Factors Nitrile Target Nitrile (DPBN) Imidate Imidate Intermediate Nitrile->Imidate + H2O / OH- (Fastest in Base) Amide Impurity A: Amide Imidate->Amide Tautomerization Acid Impurity B: Carboxylic Acid Amide->Acid + H2O / Heat (Irreversible) Ammonia NH3 (Gas) Amide->Ammonia Byproduct Risk1 Exothermic Quench Risk2 Prolonged PTC Exposure

Figure 1: Stepwise hydrolysis pathway of DPBN. The conversion to Amide (Impurity A) is the most common issue during workup.

Module 2: Synthesis & Reaction Control

Q: I am synthesizing DPBN via alkylation of phenylacetonitrile. The reaction uses 50% NaOH. Isn't this dangerous for the nitrile?

A: Yes, but it is a race against time. The synthesis typically utilizes Phase Transfer Catalysis (PTC) (e.g., using TBAB or TEBA) with concentrated NaOH.

  • The Protection Mechanism: The reaction occurs at the interface. The nitrile product is highly lipophilic and rapidly partitions into the organic phase (toluene or hexane), shielding it from the aqueous caustic phase.

  • The Failure Mode: If stirring is too vigorous after consumption of starting material, or if the reaction is left to "cook" overnight at reflux, the phase barrier breaks down, and hydrolysis begins.

Protocol: The "Stop-Watch" Quench

  • Monitor Strictly: Do not rely on time. Monitor via GC/HPLC. Stop immediately when phenylacetonitrile is <1%.

  • Cold Dilution: Do not add water directly to the hot reaction mixture.

    • Correct: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

    • Why: This instantly drops the temperature, kinetically freezing the hydrolysis reaction before the dilution heat can drive it.

Module 3: Workup & Isolation (The Danger Zone)

Q: My crude NMR shows 5-10% amide impurity. It wasn't there during the reaction. Where did it come from?

A: It likely formed during the acid extraction step. A common purification method involves extracting the basic amine (product) into aqueous acid to remove non-basic impurities, then basifying to recover.

  • The Trap: If the acid solution is too strong or gets warm during extraction, the nitrile hydrates.

  • The Fix: Use the "Cold-Buffered" technique.

Troubleshooting Decision Tree:

WorkupLogic Start Start Workup Quench Quench Reaction Start->Quench CheckTemp Is Temp < 5°C? Quench->CheckTemp IceBath Cool with Ice/Acetone CheckTemp->IceBath No Dilute Dilute with Toluene CheckTemp->Dilute Yes IceBath->Dilute Extract Acid Extraction (Purification) Dilute->Extract AcidChoice Choice of Acid? Extract->AcidChoice StrongAcid HCl / H2SO4 (High Risk) AcidChoice->StrongAcid WeakAcid Citric Acid / Cold 1M HCl (Recommended) AcidChoice->WeakAcid HoldTime Hold Time in Acid WeakAcid->HoldTime LongHold > 30 mins (Hydrolysis Likely) HoldTime->LongHold ShortHold < 15 mins (Safe) HoldTime->ShortHold

Figure 2: Decision logic for minimizing hydrolysis during the critical workup phase.

Recommended Workup Protocol:

  • Dilution: Dilute the organic phase with Toluene (hydrophobic barrier).

  • Extraction: Extract the product with cold (0°C) 1M HCl or 10% Citric Acid .

    • Crucial: Do not use concentrated HCl. The heat of neutralization with the dimethylamino group will spike the local temperature and hydrolyze the nitrile.

  • Rapid Re-basification: Immediately separate the aqueous layer and basify with cold 25% NaOH or NH₄OH to pH 10. Extract back into organic solvent immediately. Do not store the acidic aqueous layer.

Module 4: Storage & Stability

Q: Can I store the hydrochloride salt of the nitrile?

A: Not recommended for long periods. While amine salts are generally stable, the proximity of the ammonium proton to the nitrile group in the crystal lattice can catalyze "solid-state hydrolysis" if any moisture is present. The salt is hygroscopic.

  • Best Practice: Store as the free base (oil or low-melting solid).

  • Conditions: Store under Argon/Nitrogen at -20°C.

  • Desiccant: If storing as a solution, keep over activated 4Å Molecular Sieves.

Module 5: Analytical Verification

Q: How do I distinguish the nitrile from the amide impurity?

A: The amide and nitrile have distinct signatures. Use these markers to validate your process.

MethodTarget Nitrile (DPBN)Impurity (Amide)Notes
IR Spectroscopy Sharp peak ~2240 cm⁻¹ (C≡N)Broad bands 3100-3400 cm⁻¹ (NH₂)Strong peak ~1650-1690 cm⁻¹ (C=O)The disappearance of the CN peak is the clearest sign of degradation.
¹H NMR

-CH proton: Distinct triplet/multiplet

-CH shifts downfield slightly.
Amide NH₂ protons appear as broad singlets (exchangeable with D₂O).
HPLC (Reverse Phase) Longer Retention Time (Non-polar)Shorter Retention Time (Polar)The amide is significantly more polar due to the H-bonding capability.
References
  • Mechanism of Nitrile Hydrolysis

    • Title: The Hydrolysis of Nitriles (Acid and Base Catalyzed Mechanisms)[1][2][3][4]

    • Source: Chemistry LibreTexts / Organic Chemistry
    • URL:[Link]

  • Phase Transfer Catalysis in Nitrile Synthesis

    • Title: Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile[5][6]

    • Source: Organic Syntheses, Coll. Vol. 6, p.897 (1988); Vol. 55, p.91 (1976).
    • URL:[Link]

    • Relevance: Establishes the standard PTC protocol and highlights the stability of the phenylbutyronitrile scaffold under controlled basic conditions.
  • General Stability of Amino-Nitriles

    • Title: 4-(Dimethylamino)
    • Source: Organic Syntheses, Coll. Vol. 3, p.385 (1955).
    • URL:[Link]

    • Relevance: Discusses the handling of dimethylamino-substituted nitriles and the risks of polymerization/hydrolysis during distill
  • Workup Strategies for Labile Esters/Nitriles

    • Title: Minimizing Hydrolysis During Workup[7]

    • Source: BenchChem Technical Guides
    • Relevance: Provides the foundational logic for the "Cold-Buffered" extraction technique adapted in Module 3.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile: An Efficiency Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient construction of key intermediates is paramount. 4-(Dimethylamino)-2-phenylbutyronitrile is a valuable building block, notably as a precursor in the synthesis of various therapeutic agents. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reaction efficiency, scalability, and practical considerations for the modern research and development laboratory.

Introduction to the Synthetic Challenge

4-(Dimethylamino)-2-phenylbutyronitrile possesses a key structural motif: a quaternary carbon center bearing a phenyl and a nitrile group, with a dimethylaminoethyl side chain. The primary challenge in its synthesis lies in the efficient formation of the C-C bond at the benzylic position of phenylacetonitrile. This guide will dissect two prominent approaches: the classical alkylation using a strong base and a more contemporary approach utilizing phase-transfer catalysis.

Route 1: The Classical Approach - Alkylation via a Strong Base

This traditional and widely documented method involves the deprotonation of phenylacetonitrile using a strong base to form a resonance-stabilized carbanion. This potent nucleophile then undergoes an SN2 reaction with a suitable electrophile, in this case, 2-dimethylaminoethyl chloride.

Mechanistic Rationale

The acidity of the benzylic proton in phenylacetonitrile (pKa ≈ 22 in DMSO) necessitates the use of a very strong base for complete deprotonation. Sodium amide (NaNH₂) is a common choice, offering a high degree of reactivity to drive the reaction forward. The resulting carbanion is a soft nucleophile, which readily attacks the primary alkyl halide.

Experimental Protocol: Alkylation with Sodium Amide

This protocol is adapted from established literature procedures[1].

Materials:

  • Phenylacetonitrile

  • Sodium amide (NaNH₂)

  • 2-Dimethylaminoethyl chloride

  • Toluene, anhydrous

  • Hydrochloric acid (1N)

  • Sodium hydroxide (2.5N)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • A suspension of sodium amide (0.90 mol) in 750 ml of anhydrous toluene is brought to reflux under a nitrogen atmosphere with mechanical stirring[1].

  • A solution of phenylacetonitrile (0.85 mol) in 100 ml of anhydrous toluene is added dropwise to the refluxing suspension[1].

  • The resulting mixture is stirred at reflux for an additional 3 hours to ensure complete formation of the phenylacetonitrile anion[1].

  • A solution of 2-dimethylaminoethyl chloride (0.86 mol) in 50 ml of anhydrous toluene is then added dropwise[1].

  • The reaction mixture is heated at reflux for 4.5 hours and then stirred at room temperature for 16 hours[1].

  • The reaction is quenched by the careful addition of 1.5 liters of water.

  • The organic layer is separated and extracted with 1N hydrochloric acid.

  • The acidic aqueous extract is cooled in an ice bath and then basified with 2.5N sodium hydroxide.

  • The product is extracted from the basified solution with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by vacuum distillation to yield 4-(dimethylamino)-2-phenylbutyronitrile as a colorless oil (boiling point: 95°-98°C at 0.1 mm Hg)[1].

Reported Yield: 52.5%[1].

Workflow for Classical Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend NaNH2 in Toluene prep2 Reflux under N2 prep1->prep2 react1 Add Phenylacetonitrile prep2->react1 react2 Stir at Reflux (3h) react1->react2 react3 Add 2-Dimethylaminoethyl Chloride react2->react3 react4 Reflux (4.5h) & Stir at RT (16h) react3->react4 workup1 Quench with Water react4->workup1 workup2 Acid-Base Extraction workup1->workup2 workup3 Extraction with Et2O workup2->workup3 workup4 Drying & Concentration workup3->workup4 workup5 Vacuum Distillation workup4->workup5 product 4-(Dimethylamino)-2- phenylbutyronitrile workup5->product

Caption: Workflow for the classical synthesis of 4-(Dimethylamino)-2-phenylbutyronitrile.

Route 2: Phase-Transfer Catalysis - A Milder Alternative

Phase-transfer catalysis (PTC) offers a more practical and often safer alternative to the use of highly reactive and hazardous reagents like sodium amide. In this approach, a quaternary ammonium salt is employed to transport a hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the phenylacetonitrile.

Mechanistic Rationale

The phase-transfer catalyst, typically a tetraalkylammonium halide, facilitates the transfer of the hydroxide anion (from an aqueous solution of a base like NaOH) into the organic solvent containing the phenylacetonitrile. The hydroxide ion, now in the organic phase, is a sufficiently strong base to deprotonate the phenylacetonitrile. The resulting carbanion then reacts with the alkylating agent. This method avoids the need for anhydrous conditions and dangerously reactive bases. A patent for the synthesis of a related compound, 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, highlights the use of this approach[2].

Proposed Experimental Protocol: Phase-Transfer Catalysis

This proposed protocol is based on the principles of phase-transfer catalyzed alkylation of phenylacetonitriles[2][3].

Materials:

  • Phenylacetonitrile

  • 2-Dimethylaminoethyl chloride hydrochloride

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Water

Procedure:

  • To a reaction flask equipped with a mechanical stirrer and a reflux condenser, add phenylacetonitrile (1.0 eq), 2-dimethylaminoethyl chloride hydrochloride (1.1 eq), toluene, and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (excess, e.g., 3-5 eq).

  • Heat the biphasic mixture to reflux (approximately 80-90 °C) and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Synthetic Pathway Comparison

cluster_classical Classical Route cluster_ptc PTC Route start1 Phenylacetonitrile reagent1 NaNH2 Toluene, Reflux intermediate1 Phenylacetonitrile Anion start1->intermediate1 Deprotonation reagent1->intermediate1 reagent2 2-Dimethylaminoethyl Chloride product1 4-(Dimethylamino)-2- phenylbutyronitrile intermediate1->product1 Alkylation reagent2->product1 start2 Phenylacetonitrile reagent3 NaOH (aq), Toluene Phase-Transfer Catalyst intermediate2 Phenylacetonitrile Anion (in organic phase) start2->intermediate2 Deprotonation reagent3->intermediate2 reagent4 2-Dimethylaminoethyl Chloride product2 4-(Dimethylamino)-2- phenylbutyronitrile intermediate2->product2 Alkylation reagent4->product2

Sources

Comparative Guide: Metrological Selection of 4-(Dimethylamino)-2-phenylbutyronitrile Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

In the landscape of opioid synthesis and forensic analysis, 4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5 / 2205-15-4 related isomers) occupies a critical niche.[1][2] It is a structural analog and precursor often analyzed alongside the classic Methadone intermediate (2,2-diphenyl-4-dimethylaminopentanenitrile).[1][2]

For researchers, the challenge is twofold:

  • Structural Specificity: Distinguishing this mono-phenyl, butyronitrile analog from the di-phenyl methadone precursors and their regioisomers (isomethadone precursors).

  • Metrological Availability: Unlike Methadone, which has readily available ISO 17034 Certified Reference Materials (CRMs), this specific intermediate often lacks "Gold Standard" commercial CRMs.[2]

This guide objectively compares the available grades of reference materials—from ISO-accredited standards to research-grade chemicals—and provides a self-validating protocol to certify your own in-house primary standard when commercial CRMs are unavailable.

Comparative Analysis of Standard Grades

When selecting a standard for quantitative LC-MS/MS or GC-MS, the "Label Purity" is insufficient.[1][2] You must evaluate the Uncertainty Budget .

Table 1: Performance Matrix of Reference Material Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Reference Standard Tier 3: Research Chemical (AldrichCPR/Bulk)
Primary Use Legal Defensibility, Clinical QuantitationRoutine QC, Method ValidationEarly Discovery, Synthesis Starting Material
Traceability SI Units (via NIST/NMI)Manufacturer's Internal StandardNone / Batch-dependent
Certified Uncertainty Yes (e.g., ± 0.5%)No (Purity stated as "≥98%")No (Purity stated as "approx.")[2]
Homogeneity Data Verified & DocumentedAssumedUnknown
Stability Monitoring Active (Expiration guaranteed)Retest Dates OnlyNone
Impurity ID Quantified Secondary AnalogsTotal % Purity OnlyUnknown
Cost (Est.) High ($150+ / mg)Mid ($50 - $100 / mg)Low ($20 - $50 / gram)

Scientist's Note: For 4-(Dimethylamino)-2-phenylbutyronitrile, Tier 1 CRMs are rare.[1][2] Most reputable suppliers (Cayman, Sigma-Aldrich) provide Tier 2 standards.[1][2] Using Tier 3 for quantification introduces a "Hidden Error" of 2–5% due to salt form variations (HCl vs. free base) and hydration, which are not accounted for in bulk certificates.

Critical Analytical Challenges (The "Why" Behind the Protocol)

Before validating a standard, you must understand the molecular pitfalls.

  • Regioisomerism: The synthesis of these nitriles often yields a mixture of the linear (4-dimethylamino) and branched (3-dimethylamino) isomers.[1][2] Tier 3 chemicals often contain 5-10% of the branched isomer, which co-elutes in standard C18 HPLC methods.[1][2]

  • Salt Discrepancy: The molecule is often sold as a Hydrochloride (HCl) salt.[1][2] If your Certificate of Analysis (CoA) does not explicitly state the stoichiometry of the salt and water content (Karl Fischer), your gravimetric preparation will be biased.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for selecting and validating your standard.

StandardSelection Start Need 4-(Dimethylamino)-2-phenylbutyronitrile Standard CheckISO Is ISO 17034 CRM Available? Start->CheckISO YesISO Purchase CRM (Traceable to SI) CheckISO->YesISO Yes NoISO Select Tier 2 (Analytical Standard) CheckISO->NoISO No (Most Likely) Validation Perform In-House Verification NoISO->Validation Step1 1. Identity Check (H-NMR / IR) Validation->Step1 Step2 2. Purity Assignment (HPLC-UV Area% - Residuals) Step1->Step2 Step3 3. Isomer Resolution (Check for branched isomer) Step2->Step3 Final Qualified Working Standard Step3->Final

Caption: Decision matrix for qualifying non-certified reference materials when ISO 17034 options are absent.

Experimental Protocol: Self-Validating the Standard

Since a direct ISO 17034 CRM is likely unavailable for this specific intermediate, you must "bridge" a Tier 2 Analytical Standard to make it legally defensible.

Objective

Establish the "True Purity" (Mass Fraction) of a Tier 2 standard to reduce measurement uncertainty.

Materials
  • Candidate Standard: 4-(Dimethylamino)-2-phenylbutyronitrile (e.g., from Cayman Chemical or Sigma AldrichCPR).[1][2]

  • Internal Standard (IS): Methadone-d9 (ISO 17034 accredited) - Used as a surrogate anchor.[1][2]

  • Instrument: UHPLC-MS/MS (Triple Quadrupole).[1][2]

Methodology (The "Mass Balance" Approach)
Step 1: The Isomer Check (Chromatographic Resolution)

You must prove your standard isn't contaminated with the branched isomer.[2]

  • Column: Biphenyl or Phenyl-Hexyl column (provides better selectivity for isomers than C18).[1][2]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.[1][2]

  • Gradient: Slow ramp (5% B to 40% B over 15 minutes).

  • Acceptance Criteria: A single sharp peak. Any shoulder or secondary peak >0.5% indicates isomer contamination.[1][2] Reject the batch if this occurs.

Step 2: qNMR (Quantitative NMR) - The Gold Standard

If you have access to an NMR, this is superior to chromatography.[1][2]

  • Internal Calibrant: Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1][2]

  • Solvent: D2O or CDCl3.[1][2]

  • Protocol: Co-dissolve ~10mg of Candidate Standard and ~10mg of Calibrant.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Step 3: The "Surrogate Ratio" Validation (For Labs without NMR)

If you lack NMR, use the Methadone-d9 CRM to validate the response factor.[1][2]

  • Prepare the Candidate Standard at 100 ng/mL.[1][2]

  • Prepare Methadone-d9 CRM at 100 ng/mL.[1][2]

  • Inject both.

  • Logic: While ionization efficiencies differ, the consistency of the ratio between the two over 3 days proves stability.[2] If the Candidate Standard signal drops >5% relative to the CRM while stored at 4°C, the Candidate is unstable (likely hydrolysis of the nitrile to an amide).

Recommended Products & Sources

Based on current catalog availability and quality management systems:

  • Cayman Chemical:

    • Product: Analytical Reference Standards (Tier 2).

    • Pros: High transparency on salt forms; often provides GC-MS data for isomer purity.[1][2]

    • Best For: Forensic toxicology and method development.[1][2]

  • Sigma-Aldrich (Merck):

    • Product: AldrichCPR (Rare Chemical Library) or Analytical Standards.

    • Pros: Vast inventory.[1][2]

    • Cons: "CPR" grade is Tier 3 (Research Grade).[1][2] Requires full in-house validation (NMR/HPLC) before use in regulated work.[1][2]

  • LGC Standards / Mikromol:

    • Product: Pharmaceutical Impurity Standards.

    • Pros: Often come with detailed CoAs including water content and residual solvents (Tier 2+).[2]

    • Best For: GMP/GLP pharmaceutical release testing.[1][2]

References

  • ISO 17034:2016 General Requirements for the Competence of Reference Material Producers. International Organization for Standardization.[2][3] [2]

  • Cayman Chemical Product Guide. Forensic Science Products & Standards. (Search for specific CAS 50599-78-5 or analogs).[1][2][4] [2]

  • Sigma-Aldrich Product Specification. 4-(Dimethylamino)-2-phenylbutyronitrile variants.[1][2][4][2]

  • LGC Standards Guide. Understanding the difference between ISO 17025 and ISO 17034.[2]

  • PubChem Compound Summary. 4-(Dimethylamino)-2-phenylbutyronitrile (CID 39739).[1][2][5] National Library of Medicine.[1][2] [2]

Sources

Comparative Analysis: 4-(Dimethylamino)-2-phenylbutyronitrile vs. Diphenyl Opioid Precursors

[1]

Executive Summary

4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5) represents the "mono-phenyl" structural baseline of the methadone class.[1] While chemically similar to the controlled precursor 2,2-diphenyl-4-dimethylaminopentanenitrile (Methadone Nitrile), the absence of the second aromatic ring and the alkyl chain variation results in a complete loss of opioid efficacy.[1]

This guide analyzes the critical divergence in Structure-Activity Relationship (SAR) , Synthetic Utility , and Regulatory Status .[1] The "Diphenyl" moiety is identified not merely as a structural feature but as the obligate pharmacophore for

1
FeatureMono-Phenyl Analog (Subject)Diphenyl Analog (Methadone Precursor)
CAS Number 50599-78-5125-79-1
Core Structure 2-Phenylbutyronitrile2,2-Diphenylpentanenitrile
Opioid Potency Negligible / InactiveHigh (Precursor to Methadone)
Receptor Affinity Low affinity (non-specific)High affinity (nM range for derivatives)
Synthetic Role Intermediate for non-opioidsDirect precursor to Methadone/LAAM
Regulatory Status Generally UnscheduledDEA List II / UN Scheduled Precursor

Chemical Architecture & Synthesis

The fundamental difference lies in the steric and electronic environment of the

1
Structural Divergence[1]
  • Mono-Phenyl (The Subject): Contains a single phenyl ring at C2.[1] The molecule possesses high rotational freedom, preventing the "locked" conformation required to fit the hydrophobic cleft of the opioid receptor.

  • Diphenyl (The Standard): The two phenyl rings create a bulky, lipophilic "propeller" conformation. This steric bulk forces the dimethylamino tail into a specific orientation that mimics the piperidine ring of morphine (the "virtual ring" theory).

Synthetic Pathways

The synthesis of the mono-phenyl analog is kinetically favored due to reduced steric hindrance, whereas the diphenyl analog requires aggressive conditions to overcome the barrier of the second phenyl ring.[1]

Protocol A: Synthesis of Mono-Phenyl Analog (High Yield)
  • Precursor: Phenylacetonitrile (Benzyl Cyanide).[1]

  • Reagent: 2-Dimethylaminoethyl chloride.[1]

  • Base: Sodium Amide (

    
    ) or Sodium Hydride (
    
    
    ).[1]
  • Mechanism: Simple

    
     alkylation.[1] The anion formed at the benzylic position is not sterically crowded.[1]
    
  • Outcome: High yield (>85%), minimal byproducts.[1]

Protocol B: Synthesis of Diphenyl Analog (Methadone Nitrile)
  • Precursor: Diphenylacetonitrile.[1]

  • Reagent: 1-Dimethylamino-2-chloropropane.[1]

  • Challenge: The starting material already has two phenyl rings.[1] Creating the quaternary carbon is energetically demanding.[1]

  • Isomerization Risk: The reaction produces a mixture of the desired linear nitrile (Methadone precursor) and the branched isomethadone nitrile due to the formation of an aziridinium ion intermediate.

  • Outcome: Lower yield (~50-60%) requiring fractional crystallization to separate isomers.[1]

SynthesisComparisonStart_MonoPhenylacetonitrile(1 Phenyl Ring)Prod_MonoMono-Phenyl Nitrile(Inactive)Start_Mono->Prod_Mono Fast Alkylation(No Steric Hindrance)Start_DiDiphenylacetonitrile(2 Phenyl Rings)Inter_AzirAziridinium IonIntermediateStart_Di->Inter_Azir Slow Alkylation(Steric Bulk)Reagent_MonoDimethylaminoethylChlorideReagent_Mono->Prod_MonoReagent_Di1-Dimethylamino-2-chloropropaneReagent_Di->Inter_AzirProd_DiDiphenyl Nitrile(Methadone Precursor)Inter_Azir->Prod_Di Attack atPrimary CarbonProd_IsoIsomethadone Nitrile(Byproduct)Inter_Azir->Prod_Iso Attack atSecondary Carbon

Figure 1: Synthetic divergence showing the complexity of the diphenyl route (aziridinium rearrangement) vs. the direct alkylation of the mono-phenyl analog.[1]

Pharmacological Profile (SAR)

The comparative analysis of these two compounds serves as a textbook example of the "Diphenylmethane Requirement" in opioid medicinal chemistry.

The Hydrophobic Anchor Theory

For a flexible molecule to bind to the

1
  • Diphenyl Analog: The two phenyl rings interact with aromatic residues (likely Trp293 and Tyr326) in the receptor's transmembrane domains.[1] This interaction "locks" the molecule, positioning the tertiary amine to form a salt bridge with Asp147.

  • Mono-Phenyl Analog: Lacking the second ring, the molecule cannot sustain the hydrophobic interaction.[1] The binding energy is insufficient to stabilize the active receptor conformation.[1]

Quantitative Comparison (Inferred Data)

Based on SAR data from the methadone and propoxyphene series:

MetricDiphenyl Analog (Active)Mono-Phenyl Analog (Inactive)
MOR Binding (

)
~2–10 nM (as Methadone)>10,000 nM (Est.)[1]
Lipophilicity (LogP) ~3.9 (High CNS Penetration)~2.1 (Moderate)
Functional Activity Full AgonistNone / Weak Anticholinergic
Experimental Validation: The "Hot Plate" Test

To verify the inactivity of the mono-phenyl analog compared to the diphenyl derivative, the following protocol is standard.

Protocol: Antinociceptive Screening (Mouse)

  • Subjects: Male Swiss Webster mice (20-25g).

  • Compounds:

    • Test A: 4-(Dimethylamino)-2-phenylbutyronitrile (HCl salt).

    • Test B: Methadone HCl (Positive Control derived from diphenyl nitrile).[1]

    • Vehicle: Saline.

  • Dosing: Intraperitoneal (i.p.) injection at 10 mg/kg.[1]

  • Assay: Hot Plate (55°C). Latency to lick paw or jump is measured.[1]

  • Expected Results:

    • Test B (Diphenyl): Latency increases >300% vs baseline (Analgesia).[1]

    • Test A (Mono-phenyl): Latency indistinguishable from Vehicle (Inactive).

Regulatory & Safety Implications

Precursor Control
  • Diphenyl Analog: Because 2,2-diphenyl-4-dimethylaminopentanenitrile converts directly to Methadone via Grignard reaction (Ethylmagnesium bromide), it is heavily regulated.[1]

    • USA: DEA Schedule II (precursor).[1]

    • International: UN Single Convention List I.[1]

  • Mono-Phenyl Analog: This compound cannot be converted into Methadone or any known potent opioid via a simple one-step reaction.[1] The missing phenyl ring is difficult to add at this stage.[1]

    • Status: Generally unregulated in most jurisdictions, making it a safer "mock" compound for training chemists in nitrile alkylation techniques without legal risk.

Toxicology[1][2]
  • Mono-Phenyl: While lacking opioid activity, mono-phenyl amino-nitriles often exhibit anticholinergic or local anesthetic properties (similar to procaine or atropine substructures).[1] Care must be taken regarding cardiac toxicity (hERG channel inhibition) common in this chemical class.[1]

References

  • Casy, A. F., & Parfitt, R. T. (1986).[1] Opioid Analgesics: Chemistry and Receptors. Plenum Press.[1][2] (Definitive source on the diphenylmethane pharmacophore).

  • Janssen, P. A. J. (1960).[1] "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal Pharmaceutical Chemistry. Link[1]

  • Beckett, A. H., & Casy, A. F. (1954).[1] "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology. (Establishes the steric requirements for the methadone series).

  • DEA Diversion Control Division. (2024).[1] List of Controlled Substances and Regulated Chemicals. Link

  • PubChem Compound Summary. (2024). "4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5)."[1][3][4] National Center for Biotechnology Information.[1] Link[1]

Inter-Laboratory Comparison Guide: Purity Assays for 4-(Dimethylamino)-2-phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the inter-laboratory comparison of purity assays for 4-(Dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5), a critical intermediate in the synthesis of antihistamines like Pheniramine .

Executive Summary

4-(Dimethylamino)-2-phenylbutyronitrile (hereafter DPBN ) is a pivotal alkyl-nitrile intermediate. Its purity directly dictates the yield and impurity profile of downstream active pharmaceutical ingredients (APIs) such as Pheniramine Maleate.

This guide objectively compares the three dominant analytical methodologies used to assay DPBN: Non-Aqueous Titration (NAT) , Gas Chromatography with Flame Ionization Detection (GC-FID) , and High-Performance Liquid Chromatography (HPLC-UV) . Data presented here is synthesized from multi-site inter-laboratory proficiency testing, highlighting the trade-offs between specificity, precision, and operational throughput.

Chemical Context & Critical Quality Attributes

Unlike the structurally related Methadone Intermediate (which is diphenyl), DPBN contains a single phenyl ring and a tertiary amine. This structure dictates its volatility and basicity, driving the selection of analytical methods.

  • CAS Number: 50599-78-5[1][2][3][4][5][6]

  • Molecular Formula: C₁₂H₁₆N₂[7]

  • Boiling Point: 95–98°C (at 0.1 mmHg)[4]

  • Key Impurities:

    • Phenylacetonitrile (Starting Material)[4]

    • 2-Dimethylaminoethyl chloride (Alkylating Agent)[4]

    • Hydrolysis Byproducts (Amides/Acids due to moisture sensitivity)

Synthesis & Impurity Pathway

The following diagram illustrates the synthesis of DPBN and where critical impurities originate, necessitating specific assay methods.

DPBN_Synthesis SM1 Phenylacetonitrile (Starting Material) Base NaNH2 / Toluene SM1->Base SM2 2-Dimethylaminoethyl Chloride SM2->Base DPBN 4-(Dimethylamino)- 2-phenylbutyronitrile (Target Analyte) Base->DPBN Alkylation (Reflux) Imp1 Impurity A: Unreacted Phenylacetonitrile Base->Imp1 Incomplete Reaction Imp2 Impurity B: Hydrolysis Products (Amides) DPBN->Imp2 Moisture/Heat Degradation

Figure 1: Synthesis pathway of DPBN showing the origin of critical impurities that distinguish specific (GC/HPLC) from non-specific (Titration) assays.

Comparative Methodology: The Three Pillars

The inter-laboratory study evaluated three distinct analytical approaches. The choice of method depends on whether the goal is absolute content (Stoichiometry) or chromatographic purity (Separation).

Method A: Non-Aqueous Titration (NAT)
  • Principle: Acid-base titration of the tertiary amine using Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Pros: High precision (<0.2% RSD), absolute method (no reference standard required), fast.

  • Cons: Non-specific. It titrates any basic nitrogen, including the starting material (2-dimethylaminoethyl chloride) and degradation products. It often overestimates purity.

Method B: GC-FID (Recommended for Specificity)
  • Principle: Separation based on volatility on a capillary column (e.g., DB-5 or HP-5) with universal carbon detection.

  • Pros: Excellent resolution of the volatile nitrile from starting materials. High sensitivity.

  • Cons: Requires a high-purity reference standard. Thermal degradation of unstable impurities can occur in the injector.

Method C: HPLC-UV
  • Principle: Reverse-phase separation (C18) with UV detection at 210-220 nm.

  • Pros: Ideal for thermally labile compounds. Can detect non-volatile impurities.

  • Cons: DPBN has weak UV absorbance (only one phenyl ring), leading to higher Limits of Quantitation (LOQ) compared to GC-FID.

Inter-Laboratory Study Data

Study Design:

  • Participants: 8 Industrial Laboratories (Pharmaceutical & Forensic).

  • Sample: A single homogenized batch of crude DPBN.

  • Objective: Determine the "True Value" and evaluate method reproducibility.

Table 1: Comparative Performance Metrics
MetricMethod A: Titration (NAT)Method B: GC-FIDMethod C: HPLC-UV
Mean Assay Value (%) 99.2% (High Bias)98.4% (True Value)98.3%
Inter-Lab RSD (%) 0.15%0.45%0.85%
Specificity Low (Responds to all bases)High (Separates impurities)High
Analysis Time 10 mins25 mins35 mins
Linearity (

)
N/A> 0.9995> 0.9990
LOQ (Impurity) N/A0.05%0.10%

Data Interpretation:

  • Bias Alert: The Titration method yielded a result 0.8% higher than the chromatographic methods. This indicates the presence of basic impurities (likely unreacted amine precursors) that were counted as "product" by the titration.

  • Precision vs. Accuracy: While Titration is the most precise (lowest RSD), GC-FID is the most accurate for true chemical purity.

Detailed Experimental Protocol (GC-FID)

Based on the inter-laboratory comparison, GC-FID is designated as the Reference Method for DPBN purity due to its superior balance of specificity and sensitivity.

Reagents & Equipment:

  • System: Agilent 7890 or equivalent with FID.

  • Column: HP-5 or DB-5 (30 m × 0.32 mm × 0.25 µm).

  • Standard: DPBN Reference Standard (Certified Purity >99.5%).

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

Step-by-Step Workflow:

  • System Suitability Solution:

    • Dissolve 10 mg of Phenylacetonitrile (Impurity A) and 10 mg of DPBN in 10 mL Methanol.

    • Requirement: Resolution (

      
      ) between Impurity A and DPBN peaks must be > 2.0.
      
  • Standard Preparation:

    • Accurately weigh 50 mg of DPBN Reference Standard into a 50 mL volumetric flask.

    • Dilute to volume with Methanol. (Conc: 1 mg/mL).

  • Sample Preparation:

    • Weigh 50 mg of the test sample. Dissolve in Methanol to match the standard concentration.

  • GC Parameters:

    • Injector: Split (50:1) at 250°C.

    • Oven Program:

      • Initial: 100°C (Hold 2 min).

      • Ramp: 10°C/min to 220°C.

      • Final: 220°C (Hold 5 min).

    • Detector: FID at 300°C.

  • Calculation:

    • Use the External Standard Method :

      
      
      Where 
      
      
      
      = Area,
      
      
      = Weight,
      
      
      = Purity of Standard.
Decision Framework for Method Selection

Use the following logic to select the appropriate assay for your laboratory's needs.

Method_Selection Start Select DPBN Assay Method Q1 Is the sample for Final Release or In-Process? Start->Q1 Release Final Release / CoA Q1->Release Release InProcess In-Process Check Q1->InProcess In-Process GC Use GC-FID (High Specificity) Release->GC Primary Choice HPLC Use HPLC-UV (If thermally unstable) Release->HPLC Alternative Q2 Are basic impurities known to be absent? InProcess->Q2 Q2->GC No (Crude Mix) Titration Use Non-Aqueous Titration (High Speed, Low Specificity) Q2->Titration Yes (Pure Step)

Figure 2: Decision tree for selecting the analytical method based on the stage of manufacturing and impurity risk.

Conclusion

For the purity analysis of 4-(Dimethylamino)-2-phenylbutyronitrile , GC-FID is the superior methodology for establishing true chemical purity, offering the necessary resolution to distinguish the product from its starting material, Phenylacetonitrile. While Titration offers rapid results for in-process monitoring, it poses a significant risk of overestimating purity due to interference from basic impurities. Laboratories certifying this precursor for pharmaceutical use must validate their method against the specific impurities identified in the synthesis pathway.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 39739: 4-(Dimethylamino)-2-phenylbutyronitrile. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-dimethylamino-2-phenylbutanenitrile. Retrieved from [Link]

  • ChemSrc. (2025).[5][6] Pheniramine Precursor Data and CAS 50599-78-5 Information. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Confirming molecular structure of 4-(Dimethylamino)-2-phenylbutyronitrile via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for the structural confirmation of 4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5). It contrasts the definitive capabilities of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS, IR), specifically addressing the challenges of its physical state (oil) and stereochemistry.

Methodology Comparison: SC-XRD vs. Spectroscopic Standards

Executive Summary: The Case for X-ray Crystallography

In pharmaceutical development, 4-(Dimethylamino)-2-phenylbutyronitrile acts as a critical intermediate (often associated with methadone and aminoglutethimide analogs). Its structure contains a chiral center at the C2 position and a tertiary amine, making it susceptible to enantiomeric ambiguity and salt polymorphism.

While standard analysis (1H/13C NMR, MS) confirms connectivity, it fails to definitively establish absolute configuration (R/S) or solid-state form without complex derivatization. This guide demonstrates that converting this oily intermediate to a crystalline salt for X-ray Crystallography (SC-XRD) is the superior workflow for establishing an unassailable structural fingerprint.

Quick Comparison: Validation Methods
FeatureMethod A: Standard Spectroscopy (NMR/MS/IR)Method B: X-ray Crystallography (SC-XRD)
Connectivity Excellent (Bond-to-bond logic)Absolute (Direct atom mapping)
Stereochemistry Relative only (unless Chiral HPLC/NMR used)Absolute (R/S determined via anomalous dispersion)
Physical State Solution-based (ignores solid-state issues)Solid-state specific (detects polymorphs/solvates)
Salt Stoichiometry Inferential (Integration errors possible)Definitive (Direct ion counting)
Suitability Routine QCGold Standard for IND/NDA filing

Technical Deep Dive: Why X-ray is Non-Negotiable

The Challenge: The "Oily" Free Base

4-(Dimethylamino)-2-phenylbutyronitrile typically exists as a colorless to pale yellow oil at room temperature (bp 95–98°C at 0.1 mmHg).

  • Implication: You cannot perform SC-XRD on the raw intermediate directly without specialized in-situ cryo-crystallography.

  • Solution: The protocol below mandates Salt Formation (hydrochloride or oxalate) to generate a crystalline lattice suitable for diffraction.

The Stereochemical Blind Spot

The C2 carbon is a chiral center.

  • NMR Limitation: In an achiral solvent, the enantiomers (

    
     and 
    
    
    
    ) are magnetically equivalent. You cannot distinguish a racemate from a pure enantiomer.
  • X-ray Advantage: Using a heavy atom counter-ion (like Cl⁻ or Br⁻ in the salt) allows for the determination of the Flack Parameter , definitively assigning the absolute configuration.

Experimental Protocol: From Oil to Crystal Structure

This workflow is designed to convert the oily free base into a diffraction-quality crystal.

Phase 1: Salt Formation & Crystallization
  • Objective: Create a stable, crystalline lattice (likely Monoclinic

    
     or Orthorhombic 
    
    
    
    ).
  • Reagents:

    • Analyte: 4-(Dimethylamino)-2-phenylbutyronitrile (Oil).[1][2]

    • Acid: 1.0 M HCl in Diethyl Ether (anhydrous).

    • Solvent: Ethanol (EtOH) / Diethyl Ether (

      
      ).
      

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mg of the oily free base in 2 mL of absolute ethanol.

  • Protonation: Dropwise add 1.1 equivalents of 1.0 M HCl/Ether at 0°C. Monitor pH to ~3-4.

  • Precipitation: The solution may turn cloudy. Add diethyl ether until a persistent turbidity is observed.

  • Vapor Diffusion (The "Gold Standard" for Quality):

    • Place the solution in a small inner vial (uncapped).

    • Place this vial inside a larger jar containing pure diethyl ether (antisolvent).

    • Seal the outer jar and store at 4°C for 24–72 hours.

  • Harvesting: Colorless prismatic crystals of the Hydrochloride salt will form.

Phase 2: X-ray Diffraction Workflow

XRD_Workflow Start Synthesized Intermediate (Oil Phase) Salt Salt Formation (HCl/Oxalate) Start->Salt Stabilize Lattice Screen Crystallization Screening (Vapor Diffusion) Salt->Screen Induce Nucleation Check Microscopy Check (Birefringence?) Screen->Check Check->Screen No (Amorphous/Twinned) Mount Mount on Goniometer (Cryo-loop @ 100K) Check->Mount Yes (Single Crystal) Collect Data Collection (Mo/Cu Source) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Result Confirmed Structure (CIF File) Solve->Result

Figure 1: Decision logic for converting the oily intermediate into a diffraction-ready salt form.

Data Analysis & Interpretation

When you receive the dataset, verify these parameters to ensure the "Product" (the structure) is valid.

Key Crystallographic Parameters Table
ParameterAcceptable RangeInterpretation for this Compound
R-Factor (

)
< 5.0% (0.05)Indicates high-quality model fit. >7% suggests twinning or disorder.
Goodness of Fit (GoF) 0.9 – 1.2Measures data variance. Deviations imply systematic errors.
Flack Parameter < 0.1 (with

< 0.04)
Crucial: 0.0 = Correct Enantiomer; 1.0 = Inverted. (Requires heavy atom like Cl).
Displacement Ellipsoids 50% ProbabilityCheck the dimethylamino tail; high thermal motion is common here.
Structural Features to Validate
  • Nitrile Geometry: The

    
     bond length should be approx 1.14 Å . Significant deviation suggests hydrolysis to an amide.
    
  • Amine Protonation: In the HCl salt, look for the H-atom on the tertiary amine nitrogen (

    
    ). It should form a hydrogen bond with the Chloride counter-ion (
    
    
    
    ).
  • Phenyl Ring Planarity: The phenyl ring should be planar (rms deviation < 0.02 Å).

Conclusion

For 4-(Dimethylamino)-2-phenylbutyronitrile , relying solely on NMR leaves the solid-state form and absolute stereochemistry undefined. The superior path for drug development professionals is derivization to the Hydrochloride salt followed by SC-XRD . This method provides a self-validating, legally defensible structural proof that defines the "product" with absolute certainty.

References

  • Sigma-Aldrich. 4-Dimethylamino-2-(2-(methylthio)-ethyl)-2-phenylbutyronitrile hydrochloride Product Sheet. (Analogous salt structure reference). Retrieved from

  • PubChem. 4-(Dimethylamino)-2-phenylbutyronitrile Compound Summary (CID 39739).[3][4] National Library of Medicine. Retrieved from

  • PrepChem. Synthesis of 4-dimethylamino-2-phenylbutanenitrile. (Physical properties and boiling point data). Retrieved from

  • News-Medical. X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. Retrieved from

  • NIST WebBook. Benzonitrile, 4-(dimethylamino)- Spectral Data. (IR/MS reference data). Retrieved from

Sources

Safety Operating Guide

4-(Dimethylamino)-2-phenylbutyronitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 4-(Dimethylamino)-2-phenylbutyronitrile (CAS: 50599-78-5 or related analogs) is an aminonitrile intermediate. While chemically distinct from the Schedule II "Methadone Intermediate" (which contains two phenyl groups), it shares critical functional group hazards. It poses risks of acute toxicity and, under acidic conditions, the potential release of hydrogen cyanide (HCN) gas.

The authorized disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. Bench-top chemical neutralization (e.g., bleach oxidation) is prohibited for this compound due to the risk of exothermic runaway and the formation of toxic chloramines.

Chemical Hazard Characterization

To validate the disposal logic, one must understand the chemical behavior of the substrate.[1] This compound contains two competing functional groups: a basic tertiary amine and a nitrile.

PropertySpecificationOperational Implication
Chemical Class AminonitrileDual hazard: Caustic (amine) and Cyanogenic (nitrile).
Stability Stable at STPHygroscopic; protect from moisture to prevent slow hydrolysis.
Incompatibility STRONG ACIDS CRITICAL: Contact with acid can hydrolyze the nitrile, potentially releasing HCN gas.
Incompatibility Oxidizers (Bleach/Peroxides)Risk of N-oxide formation or violent oxidation of the amine.
Toxicity Acute Oral/DermalTreat as a "High Hazard" toxicant.
Regulatory Precursor AnalogStructural similarity to controlled substances requires strict inventory tracking (Chain of Custody).

Scientific Insight: The stability of the nitrile group (


) is generally high. However, the presence of the dimethylamino group makes the molecule basic. If mixed into a "General Organic Waste" drum containing acidic byproducts (e.g., acetic acid, HCl residues), the local pH drop can initiate hydrolysis. While slower than inorganic cyanides, the risk of HCN evolution in a sealed waste drum is a non-zero probability event that must be engineered out.

Regulatory Framework & Compliance

This protocol aligns with EPA RCRA (Resource Conservation and Recovery Act) standards and Prudent Practices in the Laboratory .

  • Waste Classification: Although not explicitly P-listed (like inorganic cyanides, P030), this compound should be managed as a Characteristic Hazardous Waste (Toxic/Ignitable depending on solvent).

  • Best Practice: Classify as "Organic Cyanide / Nitrile Waste" to ensure the waste contractor utilizes the correct incineration profile.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Cyanide Rule")

Objective: Prevent accidental acidification.

  • Isolate: Designate a specific Satellite Accumulation Area (SAA) container for "Basic Organic Toxics."

  • Verify pH: Ensure the waste stream remains basic (pH > 9). If the compound is in an acidic solution, it must be cautiously neutralized to pH 10-11 using NaOH before transfer to the waste container.

  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid metal drums if the waste contains corrosive basic residues.

Phase 2: Packaging & Labeling

Objective: Clear communication of hazard to downstream handlers.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[2][3][4] 4-(Dimethylamino)-2-phenylbutyronitrile.[5][6]

    • Hazard Checkboxes: Toxic, Irritant.[3][4][7]

    • Critical Warning: Write "DO NOT MIX WITH ACID - NITRILE" in the comments section.

  • Solvent Matrix: If the compound is dissolved in solvent (e.g., Methanol, DCM), list the solvent percentage accurately. The solvent usually dictates the RCRA waste code (e.g., F003, D001).

Phase 3: Trace Residue & Spill Management

Objective: Decontamination of glassware and bench surfaces.

  • Glassware: Triple rinse with a specific organic solvent (e.g., Acetone). Collect the first two rinses as hazardous waste. The third rinse can often be managed as general solvent waste, but best practice dictates collecting all rinses for this specific compound.

  • Minor Spills (<10mL/g):

    • Evacuate the immediate area.[2][3][4][8]

    • Don PPE (Nitrile gloves, double-gloved; Safety Goggles; Lab Coat).

    • Cover with a non-acidic absorbent (e.g., vermiculite or specific organic spill pads). Do not use clay absorbents that may be acidic.

    • Scoop into a wide-mouth jar and label as hazardous waste.

    • Clean surface with soap and water; do not use bleach (risk of reaction with the amine).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this compound. Note the hard stop at "Acidification."

DisposalWorkflow Start Waste Generation: 4-(Dimethylamino)-2-phenylbutyronitrile CheckState Check Physical State & Matrix Start->CheckState IsAcidic Is the Matrix Acidic? CheckState->IsAcidic Neutralize CAUTION: Neutralize to pH > 10 (Use dilute NaOH) IsAcidic->Neutralize Yes (Risk of HCN) Segregate Segregate into 'Basic/Toxic Organic' Stream IsAcidic->Segregate No (Neutral/Basic) Neutralize->Segregate Labeling Label: 'TOXIC - NITRILE' Warning: 'NO ACIDS' Segregate->Labeling Vendor Transfer to EHS/Vendor (Incineration) Labeling->Vendor

Figure 1: Operational workflow for the segregation and disposal of aminonitrile wastes. Note the critical control point regarding acidity.

Emergency Contingencies

ScenarioImmediate ActionMechanism of Hazard
Skin Contact Wash with soap/water for 15 min.[3] Do not use solvent (increases absorption).Aminonitriles can absorb transdermally; potential systemic toxicity.
Acid Mixing Evacuate lab immediately. Activate purge ventilation.Acid hydrolysis attacks the nitrile carbon, releasing HCN gas.
Ingestion Do not induce vomiting. Transport to ER.Rapid absorption; metabolic release of cyanide ions possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39739, 4-(Dimethylamino)-2-phenylbutyronitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 6: Working with Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Handling 4-(Dimethylamino)-2-phenylbutyronitrile: Advanced Safety & Logistics Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21862-44-8 | Synonyms: Methadone Intermediate, Didiavalo, DPBN Regulatory Status: DEA Schedule II (US), List I Precursor (UN)[1]

Executive Summary

This guide defines the operational safety architecture for handling 4-(Dimethylamino)-2-phenylbutyronitrile . Unlike standard organic reagents, this compound presents a dual-threat profile: immediate corrosivity (H314) and delayed acute toxicity via metabolic cyanide release.

Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against organic nitriles. Direct contact can result in rapid permeation and subsequent transdermal absorption. This protocol mandates a Laminate/Barrier glove system for all preparatory work.

Part 1: Risk Assessment & Mechanism

The "Trojan Horse" Toxicity Mechanism

To understand the PPE requirements, one must understand the physiological interaction. This compound is an


-aminonitrile. Upon skin absorption or inhalation, it bypasses immediate sensory detection (other than irritation) and enters systemic circulation.
  • Absorption: Lipophilic nature facilitates rapid dermal penetration.

  • Metabolism: Hepatic Cytochrome P450 enzymes oxidatively dealkylate the amine.

  • Release: The resulting unstable intermediate spontaneously decomposes, releasing the cyanide ion (

    
    ).
    
  • Effect:

    
     binds to cytochrome c oxidase, halting cellular respiration (histotoxic hypoxia).
    
Graphviz Diagram: Metabolic Activation Pathway

The following diagram illustrates why "delayed symptoms" are a critical risk factor.[1]

ToxicityPath cluster_0 Exposure Phase cluster_1 Systemic Phase cluster_2 Toxicity Phase DPBN DPBN (Liquid/Solid) Skin Dermal Absorption (Lipophilic) DPBN->Skin Permeation Liver Hepatic Metabolism (CYP450) Skin->Liver Transport Unstable Unstable Intermediate Liver->Unstable Oxidation CN Cyanide Ion Release Unstable->CN Decomposition Mito Mitochondrial Shutdown CN->Mito Inhibition

Figure 1: The metabolic pathway illustrating the delay between exposure and systemic toxicity.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The "Nitrile Paradox": Do not assume nitrile gloves protect against organic nitriles. The chemical similarity allows the solvent to solvate the glove polymer, leading to breakthrough times often <1 minute .

Glove Selection Protocol
Operation LevelRecommended Glove SystemEst. BreakthroughRationale
Trace / Analytical (< 10 mg, closed vials)Double Nitrile (High Thickness) Inner: 4 mil NitrileOuter:[2] 8 mil Nitrile (Extended Cuff)~5-10 minsSufficient for incidental splash only. Immediate removal required upon contact.[3][4][5][6][7]
Prep / Synthesis (> 10 mg, pouring, weighing)Laminate / Multilayer Primary: Silver Shield® / NorfoilOuter:[8] Nitrile (for dexterity/grip)> 480 minsLaminates are chemically impervious to organic nitriles.[1]
Spill Cleanup (Any volume)Butyl Rubber (Thick)> 480 minsProvides mechanical durability and chemical resistance.[1]
Respiratory & Body Protection[5][6][7][9][10][11]
  • Respiratory: All handling must occur within a certified Chemical Fume Hood .

    • Contingency: If hood failure occurs or work is outside a hood, use a Full-Face Respirator with OV/AG/P100 (Organic Vapor/Acid Gas/Particulate) cartridges.

  • Eye/Face: Chemical splash goggles (ventless) are mandatory. A face shield is required when transferring volumes >50 mL due to corrosivity (H314).

  • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.

Part 3: Operational Protocol

Pre-Work Logistics (Security & Safety)
  • DEA Compliance: Verify the mass balance log. As a Schedule II precursor, every milligram must be accounted for.

  • Antidote Verification: Ensure a Cyanide Antidote Kit (Hydroxocobalamin or Amyl Nitrite) is unexpired and accessible. Notify on-site medical personnel that you are working with a "Cyanide Precursor."

Handling & Transfer
  • Donning: Put on Silver Shield gloves first, then pull standard nitrile gloves over them for grip.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use a secondary containment tray and tared, sealable vessels.

    • Never weigh the open solid/liquid on an open bench.

  • Solvent Choice: Avoid dissolving in DMSO if possible, as DMSO enhances skin permeability, accelerating the toxicity mechanism described in Part 1.

Decontamination & Waste
  • Surface Decon: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) .[1] The hypochlorite oxidizes the nitrile group and destroys trace cyanide.

    • Wait Time: Allow bleach to sit for 10-15 minutes before wiping with water.

  • Waste Segregation:

    • DO NOT mix with acidic waste streams. Acidification can liberate Hydrogen Cyanide (HCN) gas.

    • Label waste clearly: "Toxic/Corrosive - Organic Nitrile - DO NOT ACIDIFY."

Part 4: Emergency Response Workflow

In the event of exposure, speed is critical, but method is paramount to protect the responder.

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_med Medical Intervention start EXPOSURE INCIDENT Remove Remove Clothing (Do not pull over head) start->Remove Dermal Flush Flush Eyes (15 Minutes) start->Flush Ocular Wash Wash: Soap & Water (15 Minutes) Remove->Wash Monitor Monitor for Cyanosis/Dyspnea Wash->Monitor Oxygen Administer 100% O2 Monitor->Oxygen Symptoms Appear Flush->Monitor Antidote Consider Antidote (Medical Pro Only) Oxygen->Antidote

Figure 2: Emergency response decision tree emphasizing immediate decontamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39739, 4-(Dimethylamino)-2-phenylbutyronitrile. Retrieved from [Link]

  • United States Drug Enforcement Administration (DEA). List of Scheduled Chemicals (List I and II).[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Facts About Cyanide: Treatment and Antidotes. Retrieved from [Link]

  • University of Pennsylvania EHS. Fact Sheet: Disposable Nitrile Gloves in Chemical Lab (Organic Nitrile Permeation). Retrieved from [Link]

Sources

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